Foramsulfuron belongs to the sulfonylurea chemical family and is classified as an acetolactate synthase (ALS) inhibitor (also known as acetohydroxyacid synthase, or AHAS). Its Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) group classification is Group 2 [1] [2].
The sequence of its herbicidal action is as follows:
This compound's key physical and chemical properties that influence its environmental behavior and efficacy are summarized in the table below.
| Property | Value | Significance / Implication |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 3293 mg/L [1] | High solubility facilitates post-emergence activity and root uptake; potential for leaching [1]. |
| Octanol-Water Partition Coefficient (Log P) | -0.78 [1] | Low lipophilicity indicates limited tendency to bioaccumulate [1]. |
| Soil Persistence | "Not normally persistent" [1] | Short to moderate residual activity, reducing carryover risk to subsequent crops [1]. |
| Molecular Mass | 452.44 g/mol [1] | - |
| Chemical Formula | C₁₇H₂₀N₆O₇S [1] | - |
Over-reliance on ALS-inhibiting herbicides applies strong selection pressure, leading to resistant weed populations. Resistance to this compound is documented and occurs via two primary mechanisms:
The following table summarizes confirmed resistance cases from recent studies.
| Weed Species | Resistance Mechanism(s) Identified | Experimental Context & Key Findings |
|---|
| Bassia scoparia (Kochia) [4] | TSR: ALS gene mutations (Pro197Ser, Pro197Leu, Trp574Leu). NTSR: Suspected cytochrome P450 metabolism (reversed by malathion). | Field-evolved population with triple resistance to ALS inhibitors, EPSPS inhibitors (e.g., glyphosate), and synthetic auxins (e.g., 2,4-D) [4]. | | Amaranthus retroflexus (Redroot Pigweed) [3] | TSR: Trp574Leu mutation. NTSR: Metabolism by cytochrome P450. | Resistant biotypes collected from CONVISO SMART sugar beet fields showed extremely high resistance levels (up to 351-fold less sensitive). Malathion pre-treatment reduced resistance, confirming P450 involvement [3]. | | Shattercane [5] | TSR: Various ALS gene mutations (e.g., Ala30Gly, Pro197Leu, Trp574Leu). | Greenhouse dose-response assays confirmed resistance to this compound and cross-resistance to other ALS inhibitors. Different mutations resulted in distinct resistance patterns across chemical families [5]. |
For researchers studying herbicide action and resistance, the following methodologies are foundational.
This is the primary method to confirm and quantify resistance.
The evolution of resistance necessitates innovative management and research strategies.
Foramsulfuron is often evaluated for its performance with different adjuvants and in comparison to other herbicides.
① Effect of Adjuvants on Efficacy The physico-chemical properties and efficacy of this compound are significantly influenced by adjuvants [1]. Research from 2013 shows that when a this compound and iodosulfuron mixture was applied at a reduced rate with oil-based adjuvants, its efficacy in reducing plant biomass was only 2-9% lower than the full recommended rate with adjuvants [1]. The study evaluated:
It was found that methylated rapeseed oil (MSO 2) decreased the dynamic surface tension of the spray mixture more than MSO 1 or petroleum oil [1].
② Comparative Efficacy Data A commercial supplier provides the following comparative data, which should be viewed as indicative rather than peer-reviewed [2]:
| Parameter | This compound | Mesotrione |
|---|---|---|
| Grass Weed Efficacy | 92% | 88% |
| Residual Control (Days) | 35-42 | 30-40 |
| Rainfastness | 72 hours | 48 hours |
The source also claims this compound has a wider pH tolerance range (5.0-8.5) compared to mesotrione (6.0-7.2) and a lower use rate for equivalent control [2].
This compound is a systemic herbicide that is absorbed by leaves and roots and moves throughout the plant to the growing points [3].
ALS Enzyme Inhibition Pathway The following diagram illustrates the specific biochemical pathway through which this compound acts, leading to plant death.
Key Experimental Considerations
This compound is approved for use in multiple regions, including the European Union (until 2035), Canada, and Australia [5] [4].
The table below summarizes the key properties of foramsulfuron that determine its behavior and fate in the environment [1].
| Property | Value / Description | Implication for Environmental Fate |
|---|---|---|
| Chemical Group | Sulfonylurea herbicide [1] | ALS inhibitor; specific mode of action [1]. |
| Water Solubility | 3293 mg L⁻¹ (at 20 °C, pH 7) [1] | High solubility. High potential for mobility in the soil profile and leaching to groundwater [1]. |
| Octanol-Water Partition Coefficient (log P) | -0.78 [1] | Low lipophilicity. Indicates low potential for bioaccumulation [1]. |
| Soil Sorption | Data not fully available, but potential to leach [1] | Low adsorption. High solubility and low adsorption coefficient suggest high mobility, especially in soils with low organic carbon [1]. |
| Soil Half-Life (DT₅₀) | Not persistent [1] | Short to moderate persistence. Degradation rate is highly dependent on soil microbial activity and environmental conditions [2]. |
| General Classification | Selective, post-emergence herbicide [1] | Used mainly in corn and turf for grass and broadleaved weed control [1]. |
The following diagram illustrates the primary processes and factors influencing the fate of this compound in the soil environment, based on current research findings.
Key processes and factors influencing this compound's fate in soil.
Microbial Degradation: This is the principal route for the breakdown of this compound in soil [2]. The process is linked to the overall health and size of the soil microbial community (biomass) and its metabolic activity [2]. Applications of this compound in mixture with other herbicides like S-metolachlor and thiencarbazone-methyl have been shown to cause a temporary decrease in microbial activity (e.g., soil respiration and dehydrogenase activity) and biomass [2]. However, these parameters typically recover over time, indicating the resilience of the microbial community and the transient nature of the herbicide's impact [2].
Soil Activity and Duration: Field studies have shown that the soil activity of this compound, when mixed with thiencarbazone-methyl, typically lasts between 10 to 20 days under European field conditions [3]. This duration is sufficient for weed control but is influenced more by environmental factors (like soil moisture and temperature) than by the application dosage alone [3].
Role of Agricultural Management: The environmental impact of this compound is significantly modulated by farming practices [2].
The following methodology, adapted from a recent field study, details how to evaluate changes in soil microbial parameters after herbicide application [2].
The following table consolidates key quantitative data relevant to its behavior in drug development and environmental fate studies.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Molecular Weight | 452.44 g/mol | [1] [2] | |
| Melting Point | 194.5 - 199.5 °C | Data range from different sources | [1] [2] |
| Water Solubility | 3293 mg/L | High solubility at 20°C, pH 7 | [1] |
| Log P (Partition Coefficient) | -0.78 | Also reported as log Pow: 0.166; indicates low lipophilicity | [1] [2] |
| Vapor Pressure | No data available | Stable under recommended storage conditions | [1] [2] |
This compound's solubility varies significantly across different organic solvents, which is a critical consideration for formulation development.
| Solvent | Solubility (mg/L) |
|---|---|
| Acetone | 1925 |
| Methanol | 1660 |
| Ethyl Acetate | 362 |
| Heptane | 10 |
Data measured at 20°C [1].
While the search results do not provide explicit, step-by-step protocols for this compound specifically, they point to standardized methodologies used for these types of analyses.
Determination of Log P (Octanol-Water Partition Coefficient): The data in the Pesticide Properties DataBase is classified as verified for regulatory purposes [1]. This strongly implies that the log P value was determined following internationally recognized standard test guidelines, such as the OECD Guideline 107 or equivalent. These guidelines typically involve the shake-flask method, where the compound is partitioned between water-saturated octanol and octanol-saturated water phases, followed by quantification of the concentration in each phase using a validated method like HPLC-UV.
General Handling and Analysis: For laboratory handling, supplier safety data sheets recommend handling the substance to avoid dust formation and using standard personal protective equipment [2]. The availability of this compound as a certified reference material in acetonitrile solution (1000 µg/ml) suggests that reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and standard method for its quantitative analysis in solution [3].
Research on herbicide selectivity, including for compounds like this compound, highlights the critical role of cytochrome P450 monooxygenases (CYPs) in plant detoxification pathways. The following diagram illustrates this general metabolic process.
Plant Herbicide Detoxification via CYP450 and GST Pathways.
This model shows how crops like maize rapidly metabolize herbicides using safener-induced cytochrome P450 enzymes (CYPs) and glutathione S-transferases (GSTs) for detoxification and sequestration [4] [5].
The table below summarizes the key properties of Foramsulfuron related to its behavior in water systems, based on regulatory data [1].
| Property | Value / Description | Implication for Water Systems |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 3293 mg/L [1] | High; indicates high mobility and potential for leaching into groundwater. |
| Soil/Water Persistence | "Not normally persistent" [1] | Degrades relatively quickly; specific half-life data in water is not provided in search results. |
| Primary Degradation Process | Biodegradation is a key route [1]. | Degradation rate in water is influenced by microbial population and water quality. |
| Photodegradation | Potential pathway (inferred from general knowledge) | Can occur in surface waters; however, specific rate constants for this compound are not available in the search results. |
| Log P (at 20°C, pH 7) | -0.78 [1] | Low; suggests low potential for bioaccumulation. |
The following diagram illustrates the general relationship between this compound's properties and its fate in an aquatic environment.
This compound's high solubility leads to two main outcomes: leaching into groundwater or degradation primarily via microbial action or sunlight [1].
Foramsulfuron is a selective sulfonylurea herbicide widely used for post-emergence control of broadleaf weeds and grasses in various agricultural systems, primarily in corn production and lowbush blueberry cultivation. This synthetic herbicide belongs to the sulfonylurea chemical class and functions as an acetolactate synthase (ALS) inhibitor, disrupting branch-chain amino acid synthesis in susceptible plants. First synthesized in 1995 and reported in 2001, this compound has gained regulatory approval in multiple jurisdictions including Canada, the European Union, Australia, Russia, and Morocco, with its EU registration valid until 2035. The compound is characterized by its high water solubility (3293 mg/L at pH 7, 20°C) and low octanol-water partition coefficient (Log P = -0.78), indicating limited potential for bioaccumulation but significant mobility in aquatic environments.
Based on comprehensive toxicological assessments from regulatory agencies internationally, this compound demonstrates a favorable toxicological profile for mammalian systems, with low acute toxicity via oral and dermal routes and no evidence of genotoxicity, carcinogenicity, neurotoxicity, or developmental/reproductive effects at expected exposure levels. However, recent research has raised questions about its potential impacts on non-target aquatic vegetation, particularly submerged macrophytes in freshwater ecosystems. This technical assessment provides a systematic evaluation of this compound's toxicity to humans and biodiversity, incorporating quantitative structure-activity relationships, mechanistic toxicology, regulatory thresholds, and ecological risk assessments to support scientifically-informed decision making for researchers and environmental safety professionals.
This compound (IUPAC name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl)-5-formamidophenylsulfonyl]urea) is a synthetic herbicide with the molecular formula C₁₇H₂₀N₆O₇S and a molecular mass of 452.44 g/mol. The compound is typically formulated as a white powdered solid with a melting point of 194.5°C and decomposes before boiling. Its chemical structure features both pyrimidine and sulfonylurea moieties, which are essential for its herbicidal activity and selective action. The table below summarizes key physicochemical properties that influence its environmental behavior and toxicological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Significance |
|---|---|---|---|
| Water Solubility | 3293 mg/L | 20°C, pH 7 | High mobility in aquatic systems |
| Octanol-Water Partition Coefficient (Log P) | -0.78 | 20°C, pH 7 | Low bioaccumulation potential |
| Vapor Pressure | Not available | - | Low volatility expected |
| Melting Point | 194.5°C | - | Thermal stability |
| Dissociation Constant (pKa) | 4.3 | - | Anionic at environmental pH |
| Soil Adsorption Coefficient (Koc) | 32-62 mL/g | - | High mobility in most soils |
This compound is primarily used as a selective post-emergence herbicide in field corn production systems in Eastern Canada and Manitoba, as well as in lowbush blueberry cultivation in Eastern Canada. It is typically applied once per season using field sprayer equipment and may be applied in tank mixtures with other herbicides to enhance weed control efficacy and manage resistance development. The herbicide controls a broad spectrum of grass and broadleaved weeds, including Lolium perenne (perennial rye grass), Poa annua (winter grass), and Eleusine indica (crowsfoot grass). Commercially, this compound is available in various formulations including wettable granules (e.g., Tribute Solo 32 DF Herbicide, Option 35 DF Herbicide) and suspension concentrates (e.g., Option 2.25 OD Liquid Herbicide), often in combination with other active ingredients such as iodosulfuron-methyl-sodium to broaden the spectrum of weed control.
Extensive toxicological evaluations conducted under internationally accepted test guidelines have demonstrated that this compound presents low toxicity risks to humans under normal exposure conditions. The compound exhibits low acute toxicity via both oral and dermal routes of exposure, with regulatory classifications generally placing it in Category III or IV (low to very low toxicity) using the Globally Harmonized System of classification. Critical evaluation of repeated-dose toxicity studies has established a no observed adverse effect level (NOAEL) that supports established reference values and application rates. Importantly, comprehensive testing has shown no evidence of genotoxicity, carcinogenic potential, neurotoxicity, or adverse effects on development or reproduction at relevant exposure concentrations.
Table 2: Mammalian Toxicity Profile of this compound
| Toxicity Endpoint | Result | Test System | Regulatory Significance |
|---|---|---|---|
| Acute Oral Toxicity | Low | Rat | Not classified as toxic |
| Acute Dermal Toxicity | Low | Rabbit | Not classified as toxic |
| Skin Irritation | Not irritating | Rabbit | No classification required |
| Eye Irritation | Not irritating | Rabbit | No classification required |
| Skin Sensitization | Not sensitizing | Guinea pig | No classification required |
| Genotoxicity | Negative | Multiple tests | No mutagenic concerns |
| Carcinogenicity | Not carcinogenic | Rodent studies | No classification required |
| Reproductive Toxicity | Not a reproductive toxicant | Multigeneration study | No developmental effects |
| Neurotoxicity | Not neurotoxic | Acute and subchronic | No specific restrictions |
In mammalian systems, this compound undergoes extensive biotransformation and rapid elimination, primarily through urinary and fecal routes. The metabolic pathways involve cleavage of the sulfonylurea bridge, O-demethylation of the methoxy groups on the pyrimidine ring, and conjugation reactions that enhance water solubility and excretion. These detoxification pathways are highly efficient, resulting in limited systemic exposure and rapid clearance from the body. The compound does not inhibit cytochrome P450 enzymes involved in human drug metabolism, suggesting a low potential for metabolic interactions. The mechanism of action (inhibition of acetolactate synthase) is not relevant to mammalian systems, as this enzyme is not present in animals, contributing to its selective toxicity profile.
This compound demonstrates low to moderate toxicity to aquatic organisms based on standardized ecotoxicity testing. The compound is classified as having low toxicity to fish, aquatic invertebrates, and algae, though some specific concerns exist for certain plant species in aquatic ecosystems. The following table summarizes key ecotoxicity data for aquatic species.
Table 3: Aquatic Toxicity Profile of this compound
| Organism Group | Species | Endpoint | Value (μg/L) | Duration |
|---|---|---|---|---|
| Fish | Rainbow trout | LC50 | >100,000 | 96-hour |
| Aquatic Invertebrates | Daphnia magna | EC50 | >100,000 | 48-hour |
| Green Algae | Pseudokirchneriella subcapitata | ErC50 | >10,000 | 72-hour |
| Aquatic Plants | Lemna gibba | EC50 | 1.5-4.2 | 7-day |
| Diatoms | Navicula pelliculosa | EC50 | 16,000 | 72-hour |
This compound exhibits low toxicity to terrestrial organisms including mammals, birds, earthworms, and bees. Avian toxicity studies indicate an acute oral LD50 > 2000 mg/kg in bobwhite quail and dietary LC50 > 5000 ppm in mallard ducks, classifying it as practically non-toxic to birds. Earthworm toxicity tests demonstrate an LC50 > 1000 mg/kg soil, indicating low risk to soil-dwelling organisms. For honeybees (Apis mellifera), this compound shows low acute toxicity via both contact and oral routes (LD50 > 100 μg/bee), resulting in classification as non-toxic to bees. This favorable terrestrial toxicity profile supports its use in agricultural systems with minimal non-target impacts when applied according to label directions.
While this compound demonstrates generally low toxicity to most aquatic organisms, emerging research suggests potential concerns for submerged aquatic plants (macrophytes). As photosynthetic organisms, aquatic macrophytes possess the target site (acetolactate synthase) for sulfonylurea herbicides, making them potentially susceptible to herbicide exposure through spray drift, runoff, or leaching events. A comprehensive review of herbicide impacts on aquatic primary producers noted that even concentrations below 1% of recommended application rates can significantly affect the growth, morphology, and reproduction of some non-target aquatic plants [1]. Studies have indicated that the germination stage of submerged plants may be particularly vulnerable to herbicide exposure.
Recent monitoring in the Taihu Lake Basin in China, a region with extensive agricultural activity, has documented that environmental herbicide concentrations sometimes reach levels capable of affecting various submerged plant species [2]. The disappearance of submerged vegetation in several shallow lakes and their transition from macrophyte-dominated to phytoplankton-dominated states has been partially attributed to herbicide exposure, though multiple stressors including eutrophication, turbidity, and competition also contribute to these ecological shifts. The specific sensitivity of various macrophyte species to this compound requires further investigation to fully characterize potential risks to aquatic ecosystem structure and function.
This compound has undergone comprehensive regulatory evaluation in multiple jurisdictions, with recent re-evaluation decisions confirming its acceptability for continued use when appropriate risk mitigation measures are implemented. Health Canada's Pest Management Regulatory Agency (PMRA) published Re-evaluation Decision RVD2025-01 in February 2025, confirming that all uses of this compound products meet current standards for protection of human health and the environment when used according to updated conditions of registration [3]. The European Union has approved this compound under Regulation EC 1107/2009, with the inclusion expiry date of 31 May 2035 [4]. The compound is not currently identified as a candidate for substitution in the EU, indicating that no concerning properties requiring replacement have been identified.
To address identified potential risks, regulatory agencies have implemented specific risk mitigation requirements for this compound products:
Personal Protective Equipment (PPE): Updates to PPE requirements for mixers, loaders, and applicators to meet current labeling standards, typically including chemical-resistant gloves, protective eyewear, long-sleeved shirts, and long pants [3]
Restricted-Entry Intervals (REI): Implementation of a standard restricted-entry interval of 12 hours to protect workers entering treated areas after application [3]
Spray Buffer Zones: Establishment of updated spray buffer zones for the protection of non-target aquatic habitats from spray drift, with specific distances dependent on application equipment and rates [3]
Precautionary Statements: Inclusion of label statements informing users of the toxicity of this compound to aquatic organisms and terrestrial plants, with directions to avoid contamination of water bodies [3]
Regulatory agencies have established a 24-month implementation timeline for these required label amendments, recognizing that risks during the transition period are acceptable when existing labels are followed [3].
This compound functions as a potent inhibitor of acetolactate synthase (ALS; also known as acetohydroxyacid synthase, AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This enzyme catalyzes the first common step in the synthesis of these essential amino acids, and its inhibition leads to the cessation of cell division and plant growth, ultimately resulting in plant death. The sulfonylurea chemical group binds to the ALS enzyme at a distinct site that is not present in mammalian enzymes, explaining the selective toxicity to plants versus mammals.
In tolerant crop species such as corn, this compound undergoes rapid metabolic detoxification through a series of enzymatic reactions. The initial metabolic steps (Phase I) typically involve oxidative transformations catalyzed by cytochrome P450 monooxygenases, particularly CYP81A family enzymes in grasses, which introduce hydroxyl groups that facilitate subsequent conjugation. The primary Phase II reaction is conjugation with glutathione, catalyzed by specific glutathione S-transferase (GST) enzymes, which further increases water solubility and reduces phytotoxicity. Finally, Phase III involves ATP-dependent transport of the conjugates into the vacuole or apoplast, effectively sequestering the herbicide away from its target site.
Diagram: Dual pathways of this compound action and detoxification in plants showing toxicity mechanism in susceptible weeds and metabolic detoxification in tolerant crops
Regulatory assessment of this compound's ecotoxicological potential follows internationally harmonized test guidelines to ensure reproducibility and reliability of data. Key test methodologies include:
Algal Growth Inhibition Tests: Conducted according to OECD Test Guideline 201 or USEPA OPPTS 850.5400, evaluating effects on green algae (Pseudokirchneriella subcapitata) and diatoms over 72-96 hour exposure periods with growth rate and biomass yield as primary endpoints [1]
Aquatic Macrophyte Testing: Following OECD Test Guideline 239 or USEPA OPPTS 850.4400, using species such as Lemna gibba (duckweed) with 7-day exposure periods assessing frond number, chlorophyll content, and growth rate [1]
Aquatic Invertebrate Toxicity: Conducted with Daphnia magna (water flea) according to OECD Test Guideline 202 or USEPA OPPTS 850.1010, evaluating immobilization over 48-hour acute and 21-day chronic exposures [3]
Fish Toxicity Studies: Performed with rainbow trout (Oncorhynchus mykiss) or zebra fish (Danio rerio) following OECD Test Guideline 203 or USEPA OPPTS 850.1075, assessing mortality over 96-hour static or flow-through systems [3]
Sediment-Water Testing: Evaluating effects on benthic organisms using OECD Test Guideline 219 or 233, incorporating sediment exposure scenarios to assess potential impacts on organisms inhabiting this compartment [1]
These standardized tests form the basis for regulatory risk assessment and establishment of environmental quality standards and regulatory acceptable concentrations for this compound in various environmental compartments.
Based on comprehensive toxicological evaluation, this compound demonstrates a favorable human health profile with low acute and chronic toxicity, no evidence of carcinogenicity or mutagenicity, and rapid metabolic clearance in mammalian systems. Current risk mitigation measures appear adequate to protect human health under conditions of proper use. From an ecological perspective, this compound exhibits generally low toxicity to fish, aquatic invertebrates, algae, birds, mammals, and bees, supporting its continued registration with appropriate application restrictions.
However, several research gaps warrant further investigation to fully characterize the environmental profile of this compound:
Sensitivity of Native Macrophyte Species: Additional research is needed to evaluate the sensitivity of non-target aquatic plants, particularly native submerged macrophyte species that may be more sensitive than standard test species [2]
Sediment Exposure Pathways: Further assessment of sediment-associated herbicide exposure to benthic primary producers, particularly in marine/estuarine environments where data are currently limited [1]
Ecological Interaction Effects: Investigation of potential indirect effects on aquatic ecosystem structure and function resulting from shifts in plant community composition following herbicide exposure [2]
Metabolite Characterization: More comprehensive identification and toxicity testing of major environmental transformation products to ensure they do not present unanticipated risks
Foramsulfuron belongs to the sulfonylurea chemical family and is classified as an ALS (Acetolactate Synthase) inhibitor (Group 2) [1] [2]. Its action can be summarized as follows:
The following tables summarize key technical information and available quantitative data on this compound.
Table 1: Basic Technical Profile of this compound
| Aspect | Description |
|---|---|
| Herbicide Type | Selective, Post-emergent [2] |
| Chemical Family | Sulfonylurea (SUs) [1] |
| Mode of Action Group | Group 2 (ALS Inhibitor) [1] |
| Systemic Activity | Yes (translocates throughout the plant) [2] |
| Primary Use Crops | Corn (maize), turf, and some cereal crops [2] |
Table 2: Soil Activity and Persistence Data from a Premix Study
This data is from a field study on a herbicide mixture containing this compound and thiencarbazone-methyl (another ALS inhibitor) applied to bare soil. The duration of soil activity (and thus weed control) is influenced by both dosage and environmental conditions [3].
| Dosage (FSN + TCM g ha⁻¹) | Mean Duration of Soil Activity (Weed Control) |
|---|---|
| 25 + 15 | Variable, see caption below. |
| 37.5 + 22.5 | Variable, see caption below. |
| 50 + 30 | Variable, see caption below. |
> Note on Table 2: The study found that environmental conditions had a much stronger influence on persistence than dosage. In one year, the mean duration of soil activity was 10-15 days, while in the following year it was longer than 20 days for the same dosage. The highest dosage (50+30 g ha⁻¹) provided the longest duration of control. Differences in susceptibility between weed species were small [3].
For researchers investigating the activity and behavior of ALS inhibitors like this compound, the following methodologies from the cited literature are informative.
1. Protocol for Assessing Soil Activity Duration This protocol is adapted from a study on this compound plus thiencarbazone-methyl [3].
2. High-Throughput Screening for Novel Inhibitors While not specific to this compound, this protocol illustrates modern approaches to discovering herbicides with novel modes of action, relevant for research on ALS and other targets [4].
Heavy reliance on any single herbicide mode of action, including ALS inhibitors like this compound, selects for resistant weed populations [1]. Weeds can develop cross-resistance, where resistance to one ALS inhibitor confers resistance to other ALS-inhibiting herbicides, even from different chemical families [1].
The following diagram illustrates the sequence of events from this compound application to plant death.
Sequence of physiological events induced by this compound in a susceptible plant.
This compound inhibits the acetolactate synthase (ALS) enzyme, disrupting plant growth [1]. It is typically applied postemergence in corn, often requiring specific adjuvants and tank-mix partners for optimal broad-spectrum control [2].
| Parameter | Specification | Key Considerations |
|---|---|---|
| Application Type | Postemergence, selective [1] | --- |
| Standard Use Rate | ~ 35 - 70 g a.i./ha [3] | Rate is species-dependent; higher rates needed for tough broadleaves [3]. |
| Corn Growth Stage | Up to V6 - V7 (or 20" tall) [4] | Check specific product labels for precise cutoffs to avoid crop injury. |
| Key Tank-Mix Partners | Atrazine, Dicamba, Mesotrione [2] | Improves control of broadleaf weeds (e.g., velvetleaf, waterhemp) [2]. |
| Critical Adjuvant | Methylated Seed Oil (MSO) [2] | Use with atrazine tank-mix to avoid antagonism on grass weeds [2]. |
The appropriate rate of this compound depends on the target weed species. The following table summarizes the rates required for 90% control (I90) based on field research.
| Weed Species | This compound Rate for 90% Control (I90) | Additional Notes |
|---|---|---|
| Green Foxtail (Setaria viridis) | 25 g/ha [3] | --- |
| Common Lambsquarters (Chenopodium album) | 68 g/ha [3] | Control improved with PRE atrazine or isoxaflutole [2]. |
| Common Ragweed (Ambrosia artemisiifolia) | 86 g/ha [3] | Tank-mixing with broadleaf herbicides is recommended [3]. |
| Giant Foxtail (Setaria faberi) | 88% control (standard rate) [2] | Standard application rate; specific I90 not provided in search results. |
| Redroot Pigweed (Amaranthus retroflexus) | 99% control (standard rate) [2] | Standard application rate; specific I90 not provided in search results. |
For researchers validating weed control efficacy, the following workflow outlines a standard field trial methodology.
Successful this compound use often requires tank-mixing. The diagram below summarizes key combinations and outcomes.
The selection of an appropriate adjuvant system is critical for achieving optimal performance from foramsulfuron, especially under non-optimal field conditions [1].
Table 1: Adjuvant Impact on this compound Efficacy (GR₈₀ values from greenhouse studies) [1]
| Weed Species | No Adjuvant | NIS | COC | MSO | MSO + 2.5% UAN |
|---|---|---|---|---|---|
| Echinochloa crus-galli | - | 39 g ai/ha | 49 g ai/ha | 3 g ai/ha | <1.5 g ai/ha |
| Setaria faberi | - | 62 g ai/ha | 59 g ai/ha | 6 g ai/ha | <1.5 g ai/ha |
| Abutilon theophrasti | 84 g ai/ha | 31 g ai/ha | 21 g ai/ha | 5 g ai/ha | <1.5 g ai/ha |
Table 2: Field Efficacy of this compound (37 g ai/ha) with Various Adjuvants [1]
| Adjuvant System | Velvetleaf Control (%) | Common Ragweed Control (%) |
|---|---|---|
| NIS | 75 | 80 |
| COC | 83 | 84 |
| MSO | 90 | 90 |
| NIS + 2.5% UAN | 86 | 91 |
| COC + 2.5% UAN | 89 | 94 |
| MSO + 2.5% UAN | 96 | 97 |
For researchers aiming to validate or extend these findings, the following detailed methodologies can be employed.
This protocol is designed for the initial, controlled screening of adjuvant efficacy with this compound [1].
Field studies are essential to confirm greenhouse results under real-world conditions [1].
Understanding how adjuvants enhance this compound activity is key to their effective application.
The following diagram illustrates the experimental workflow and the biological pathway from application to plant death.
The adjuvant system is a decisive factor in the field performance of this compound. Robust scientific evidence demonstrates that methylated seed oil (MSO) combined with a nitrogen fertilizer like UAN forms the optimal adjuvant system, significantly enhancing this compound's absorption, translocation, and overall efficacy on key weed species. Adherence to the detailed experimental protocols and application guidelines provided will ensure reliable results in both research and practical field applications.
Foramsulfuron is a sulfonylurea herbicide that inhibits the plant enzyme acetolactate synthase (ALS), disrupting the biosynthesis of branched-chain amino acids [1]. While effective, its performance is highly dependent on the use of a proper adjuvant system to ensure sufficient leaf coverage and cuticular penetration.
MSO enhances this compound activity primarily by increasing herbicide absorption and penetration through the plant cuticle [1] [2]. It acts as a surfactant and penetrant, which is particularly useful for weeds with waxy or thick leaf cuticles. The chemical modification (methylation) of the seed oil improves its solubility and performance as an adjuvant [3]. This is especially crucial for controlling tough weed species and under sub-optimal environmental conditions where herbicide efficacy might otherwise be reduced.
Research shows that adjuvant selection greatly influences the amount of this compound required for effective weed control. The following table summarizes greenhouse study data on the grams of this compound per hectare required for 80% growth reduction (GR80) of various weeds with different adjuvants [1].
| Weed Species | Adjuvant System | This compound GR80 (g/ha) |
|---|---|---|
| Echinochloa crus-galli | MSO alone | 6 |
| MSO + 28% UAN | 4 | |
| NIS alone | 72 | |
| COC alone | 89 | |
| Setaria faberi | MSO alone | 12 |
| MSO + 28% UAN | 8 | |
| NIS alone | 43 | |
| COC alone | 52 | |
| Abutilon theophrasti | MSO alone | 21 |
| MSO + 28% UAN | 10 | |
| NIS alone | 42 | |
| COC alone | 43 |
This data demonstrates that MSO is substantially more effective than non-ionic surfactants (NIS) or crop oil concentrates (COC) in enhancing this compound activity, often reducing the required herbicide dose by more than ten-fold for grass weeds like Echinochloa crus-galli [1]. The addition of a nitrogen fertilizer like 28% UAN (Urea Ammonium Nitrate) further enhances this effect.
The following workflow details the key steps for preparing and applying a this compound and MSO tank mixture for experimental purposes.
For researchers aiming to validate or extend these protocols, consider the following experimental setup.
The following diagram outlines the key decision points for timing a foramsulfuron application. Adhering to this workflow is critical for achieving effective weed control while ensuring crop safety.
For researchers, the quantitative efficacy and specific application parameters are crucial. The table below summarizes data from field trials and technical reports.
| Parameter | Protocol Detail / Efficacy Result | Notes & Context |
|---|---|---|
| Use Rate | 0.05 lb/acre (equivalent to ~22.7 g/acre) [1] | Reported to provide control equivalent to older sulfonylureas at 0.10 lb/acre. |
| Weed Control Spectrum | Effective against key grasses and broadleaves [2] [3] [1] | Grasses: Barnyardgrass, Foxtail, Crabgrass, Perennial Ryegrass [2] [3] [1]. Broadleaves: Pigweed [2]. |
| Rainfastness | 72 hours [1] | Time until rainfall does not reduce efficacy. Superior to some alternatives (e.g., Mesotrione at 48 hours). |
| Grass Weed Efficacy | 92-94% control in corn trials [1] | Measured as percentage control compared to untreated plots. |
| Tank-Mix Synergy | +15% improvement in broadleaf control when mixed with 2,4-D amine (from 78% to 93%) [1] | Tank-mixing is common to broaden the spectrum of weed control and manage resistance. |
| Residual Activity | 35-42 days of soil residual control [1] | Duration of weed suppression after application. |
Weed resistance to ALS-inhibitor herbicides like this compound is a documented concern [3]. To preserve its long-term efficacy, it must be used within an integrated strategy.
Adherence to updated regulatory guidelines is mandatory for research and field use. Health Canada's Pest Management Regulatory Agency (PMRA) completed a re-evaluation of this compound in 2025, confirming its registration with required label amendments [4].
| Category | Requirement / Finding |
|---|---|
| Re-evaluation Outcome | Continued registration approved (Health Canada, PMRA, 2025) [4]. |
| Toxicity Profile | Low toxicity via oral and dermal routes. Not genotoxic, carcinogenic, neurotoxic, or a developmental/reproductive toxicant [4]. |
| Environmental Toxicity | Low toxicity to mammals, birds, bees, earthworms, and fish [4]. |
| Required Risk Mitigation | Restricted-Entry Interval (REI): 12 hours. Spray Buffer Zones: Required to protect aquatic habitats and non-target plants. Personal Protective Equipment (PPE): Updates required for mixers, loaders, and applicators [4]. |
| Implementation Timeline | Label amendments must be implemented within 24 months of the decision's publication (February 2025) [4]. |
Before application, use this checklist to ensure all parameters are met:
The herbicide mixture of foramsulfuron and iodosulfuron-methyl-sodium is a selective, post-emergence sulfonylurea herbicide used for controlling broadleaf weeds in field corn. It inhibits the acetolactate synthase (ALS) enzyme, disrupting branched-chain amino acid synthesis in susceptible plants [1] [2]. A registered commercial product containing this mixture is Tribute Solo 32 DF Herbicide, a wettable granule formulation containing 30.0% this compound and 2.0% iodosulfuron-methyl-sodium [3].
The following table summarizes the key registered application parameters for this herbicide mixture based on Canadian re-evaluation data [3].
| Parameter | Specification |
|---|---|
| Primary Use Site | Field Corn (Eastern Canada and Manitoba) |
| Application Method | Field sprayer, post-emergence |
| Application Frequency | Once per season |
| Tank-Mixing | May be applied with tank-mix partners to enhance weed control efficacy |
| Restricted-Entry Interval (REI) | 12 hours |
| Implementation Timeline | Label amendments must be implemented within 24 months of February 4, 2025 |
A 2019-2020 field study in a semi-arid region of Iran investigated the impact of airborne dust on the efficacy of various herbicides, including a mixture of This compound + iodosulfuron + thiencarbazone (FIT) for controlling Amaranthus retroflexus L. (redroot pigweed) [1] [4]. The detailed methodology is as follows:
1. Experimental Design:
2. Dust Preparation and Application:
3. Herbicide Application:
4. Data Collection and Measurements:
The experimental workflow for this study is as follows:
The study yielded significant findings on the performance of the this compound + iodosulfuron mixture under dust stress, summarized in the table below [1] [4].
| Parameter | Finding / Result |
|---|---|
| Overall Efficacy (with dust) | 97.8% control of Amaranthus retroflexus |
| Impact of Dust (general) | Contrary to expectations, dust generally increased the efficacy of most tested herbicides, except for bentazon. |
| Chlorophyll Reduction (herbicide effect) | Herbicide application independently led to a 67.5% decrease in total chlorophyll content. |
| Chlorophyll Reduction (dust effect) | Dust alone induced a 9.2% reduction in the total chlorophyll content of A. retroflexus. |
| Conclusion on Dust Interference | The effect of dust on herbicide efficacy is herbicide-dependent; the FIT mixture remains highly effective despite dust presence. |
1. Human Health and Occupational Safety:
2. Environmental Protection and Mitigation:
The high efficacy of the this compound + iodosulfuron mixture under challenging environmental conditions like dust stress is promising for semi-arid agricultural regions [1]. Future research can build on this by:
This compound is a sulfonylurea herbicide classified as an acetolactate synthase (ALS) inhibitor (HRAC Group B) that provides post-emergence control of grass and broadleaf weeds in corn production systems [1]. The herbicide demonstrates high solubility in water (3293 mg/L at 20°C, pH 7) and a low octanol-water partition coefficient (Log P = -0.78), indicating limited cuticular penetration on its own [1]. Urea ammonium nitrate (UAN) solutions, particularly at 28% concentration, function as both nitrogen fertilizer supplements and herbicide efficacy enhancers through multiple mechanisms. Research demonstrates that UAN improves this compound's foliar absorption and translocation while simultaneously enhancing physicochemical properties of spray solutions through salt effects [2].
The combination of this compound with UAN represents a strategic approach to weed management that addresses several challenges in modern agriculture. As weed resistance to herbicides continues to increase globally, optimizing the performance of existing herbicide chemistries through adjuvant systems becomes increasingly important [3]. This compound controls problematic weeds including giant foxtail (Setaria faberi), fall panicum (Panicum dichotomiflorum), redroot pigweed (Amaranthus retroflexus), velvetleaf (Abutilon theophrasti), and common lambsquarters (Chenopodium album) [2] [4]. When properly formulated with UAN and appropriate surfactant systems, this compound demonstrates enhanced activity on these and other weed species while maintaining favorable crop safety in corn through the protective action of the safener isoxadifen-ethyl [2].
This compound (IUPAC name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl)-5-formamidophenylsulfonyl]urea) is a systemic herbicide with the molecular formula C₁₇H₂₀N₆O₇S and a molecular mass of 452.44 g/mol [1]. It is typically formulated as water-dispersible granules (WG) with commercial products including Option, Revolver, Tribute, Equip OD, and MaisTer [1]. The compound exhibits thermal stability with a melting point of 194.5°C and decomposes before boiling [1]. Its water solubility profile and low volatility make it suitable for post-emergence applications, while its soil half-life and persistence characteristics vary depending on environmental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Water solubility | 3293 mg/L | 20°C, pH 7 | [1] |
| Melting point | 194.5°C | - | [1] |
| Molecular mass | 452.44 g/mol | - | [1] |
| Log P | -0.78 | 20°C, pH 7 | [1] |
| Vapor pressure | Low | Not specified | [1] |
| Formulation type | Water-dispersible granules | - | [1] |
This compound inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants [1] [4]. This enzyme catalyzes the first common step in the synthesis of these essential amino acids, and its inhibition leads to the cessation of cell division and plant growth [4]. Visual symptoms of intoxication include chlorosis (yellowing), necrosis (tissue death), and stunting, followed by plant death, which typically occurs over 7-21 days after application depending on environmental conditions and weed species susceptibility.
The systemic nature of this compound allows it to be translocated throughout the plant via both xylem and phloem tissues, reaching meristematic regions where ALS activity is highest. This characteristic makes it particularly effective against perennial weeds and annual species that may not receive complete coverage during application. The presence of the safener isoxadifen-ethyl in commercial formulations protects corn crops by enhancing metabolic degradation of the herbicide through cytochrome P450 monooxygenase-mediated detoxification pathways [2]. Research demonstrates that isoxadifen-ethyl significantly increases this compound metabolism in corn within 24 hours after treatment, with differential tolerance among corn hybrids correlated with their metabolic capacity [2].
UAN enhances this compound efficacy through multiple physiological mechanisms that improve herbicide absorption, translocation, and biological activity. The primary mechanism involves disruption of the leaf cuticle, which constitutes the major barrier to foliar absorption of herbicides [2] [3]. The ammonium and nitrate ions in UAN solutions interact with the epicuticular waxes and cuticular membranes, increasing fluidity and creating pathways for enhanced herbicide penetration. Research by Bunting et al. demonstrated that the addition of 28% UAN significantly increased foliar absorption of radiolabeled this compound compared to applications without UAN [2].
A second physiological mechanism involves the reduction of herbicide antagonism when this compound is tank-mixed with other pesticides, particularly photosystem II inhibitors such as atrazine. Field studies documented that tank-mixtures of this compound with atrazine often demonstrate antagonistic effects on grass weed control, but this antagonism is substantially reduced when methylated seed oil (MSO) and UAN are used as the adjuvant system [2]. The UAN component appears to modify the physicochemical compatibility of the tank-mixture partners and potentially influences their site of action interactions within the plant. Additionally, the nitrogen components in UAN may stimulate metabolic activity in target weeds, potentially increasing herbicide uptake and translocation to meristematic tissues.
UAN significantly modifies the physicochemical properties of this compound spray solutions, leading to improved application characteristics and deposition patterns. Research indicates that fertilizer adjuvants including UAN influence dynamic surface tension (DST), a critical factor in droplet formation, retention, and spreading on leaf surfaces [5]. The salt components in UAN solutions interact with the ionic character of this compound molecules (which exist as anions in spray solutions) and with surfactant systems included in the formulation or tank-mixture.
Table 2: Influence of Adjuvants on this compound Efficacy
| Adjuvant Type | Key Advantages | Limitations | Optimal Use Cases |
|---|---|---|---|
| UAN (28%) | Enhanced foliar absorption, reduced antagonism with tank-mix partners | Potential for increased volatility under high temperatures | Broadleaf weed control, tank-mixtures with atrazine |
| Methylated Seed Oil (MSO) | Superior cuticle penetration, reduced surface tension | Higher cost compared to COC | Grass weed control, moisture-stressed conditions |
| Crop Oil Concentrate (COC) | Good penetration enhancement, cost-effective | Less effective than MSO on difficult-to-control weeds | Routine maintenance applications |
| Ammonium Sulfate (AMS) | Water conditioning, antagonism prevention | Limited enhancement of cuticular penetration | Hard water areas, glyphosate tank-mixtures |
| Nonionic Surfactant (NIS) | Reduced surface tension, improved spreading | Limited cuticle interaction | Sensitive weed species, ideal environmental conditions |
The combination of UAN with oil-based adjuvants (particularly methylated seed oils) creates a synergistic effect that maximizes this compound performance. Studies evaluating the efficacy of this compound applied with various adjuvants demonstrated that the combination of MSO and UAN produced the greatest weed control across multiple species [2]. This synergy arises from the complementary mechanisms of action: MSO primarily enhances cuticular penetration by dissolving epicuticular waxes and increasing fluidity, while UAN improves herbicide translocation and potentially mitigates cation-mediated antagonism in hard water scenarios [5] [3].
The enhancement of this compound activity by UAN extends to metabolic interactions within both target weeds and crop plants. In sensitive weed species, the ammonium ions in UAN may function as glutamine synthase inhibitors under certain conditions, creating additional metabolic stress that complements the ALS inhibition by this compound [5]. This multi-site stress approach reduces the capacity of weeds to metabolize the herbicide into inactive compounds.
In corn crops, the presence of UAN does not interfere with the protective function of the safener isoxadifen-ethyl. Research indicates that isoxadifen-ethyl significantly increases this compound metabolism in corn by 24 hours after treatment, with the safener enhancing the cytochrome P450 monooxygenase detoxification pathway [2]. The combination of UAN with safened this compound formulations maintains the selectivity window between crop and weed species, which is essential for practical herbicide use. Differential tolerance among corn hybrids exists, with metabolism studies confirming that the more tolerant hybrid N59Q9 demonstrated faster this compound degradation compared to the more sensitive N58D1 hybrid, regardless of UAN addition [2].
The optimal performance of this compound with UAN requires appropriate adjuvant selection to maximize efficacy while minimizing application issues. Research consistently demonstrates that methylated seed oil (MSO) provides superior enhancement of this compound activity compared to crop oil concentrate (COC) or nonionic surfactant (NIS) alone [2]. When combined with UAN, MSO creates a comprehensive adjuvant system that addresses multiple barriers to herbicide efficacy, including spray retention, cuticular penetration, and translocation. This compound absorption studies documented that the combination of MSO with 28% UAN resulted in the highest foliar uptake among all adjuvant combinations tested [2].
Compatibility agents may be necessary when preparing tank-mixtures of this compound with UAN and other pesticides, particularly in situations involving multiple formulation types or high salt concentrations. Compatibility tests should be conducted before field application by mixing the intended products in a small jar at the same concentration ratio planned for field use. The mixture should be observed for physical incompatibility signs such as sludge formation, precipitation, gelation, or phase separation. If compatibility issues arise, the addition of a compatibility agent (typically at 0.1-0.25% v/v) may resolve the problem. The sequence of mixing also critically influences compatibility; generally, this compound should be added to the spray tank first, followed by compatibility agents if needed, then UAN, and finally MSO or other surfactant adjuvants.
Proper mixing sequence is essential for preparing stable spray solutions of this compound with UAN and oil adjuvants. The following step-by-step procedure ensures optimal compatibility and performance:
This specific sequence prevents premature interactions between the UAN and oil adjuvant that could potentially create emulsion issues. Continuous agitation is critical both during mixing and application to maintain a homogeneous spray mixture. If application must be interrupted, re-agitation is necessary before resuming spraying.
Optimal application of this compound with UAN requires attention to equipment selection and operational parameters that influence deposition, coverage, and ultimate efficacy. Research indicates that nozzle selection significantly impacts herbicide performance, with different nozzle types producing varying droplet size spectra that affect retention and coverage [3]. Studies with mesotrione and rimsulfuron plus thifensulfuron-methyl (herbicides with similar application requirements to this compound) demonstrated that nozzle-adjuvant interactions can significantly influence weed control efficacy [3].
Table 3: Application Parameters for this compound with UAN
| Parameter | Optimal Specification | Notes |
|---|---|---|
| Carrier volume | 80-200 L/ha | Higher volumes for dense canopy, lower volumes for early post-emergence |
| Nozzle type | Extended range flat fan (XR) | Medium spray quality |
| Nozzle size | 02-04 | Dependent on pressure and speed |
| Spray pressure | 200-300 kPa | Maintain consistent pressure for uniform droplet spectrum |
| Boom height | 40-50 cm above canopy | Adjust based on nozzle spacing and angle |
| Application timing | 2-6 leaf stage of weeds | Earlier applications generally more effective |
| Rainfastness | 4-6 hours | Extended under suboptimal conditions |
| Temperature range | 15-30°C | Avoid applications under extreme heat |
The addition of UAN and oil adjuvants to this compound spray solutions alters the physical properties of the mixture, which subsequently affects droplet formation and potential drift. Research has shown that certain adjuvant combinations can increase droplet size, thereby reducing drift potential [3]. However, applicators should avoid drift-reducing nozzles that produce extremely coarse droplets if weed coverage becomes compromised, particularly for small-seeded broadleaf weeds with upright growth habits. This compound with UAN should be applied when weeds are actively growing and under favorable environmental conditions, as drought stress, temperature extremes, or poor plant health can reduce herbicide efficacy.
This compound applied with UAN and appropriate oil adjuvants provides effective control of a broad spectrum of grass and broadleaf weed species. Research trials demonstrate that this combination delivers superior efficacy compared to this compound applied with conventional adjuvant systems [2]. The enhancement provided by UAN is particularly notable on difficult-to-control broadleaf species including common lambsquarters, velvetleaf, and common cocklebur [2]. Field studies documented that this compound applied with MSO and UAN provided control of these species that was superior to standard nicosulfuron treatments [2].
The level of weed control achieved with this compound-UAN combinations depends on several factors including weed size, environmental conditions, and application timing. Research indicates that the most consistent control occurs when applications are made to young, actively growing weeds (typically 2-6 leaf stage). Studies on weed control in maize demonstrated that proper adjuvant selection, including UAN, could enhance this compound efficacy at reduced herbicide rates, potentially allowing for rate reductions of 25-50% while maintaining acceptable weed control [5] [4]. This rate reduction potential is particularly valuable in resistance management and environmental stewardship.
Table 4: Weed Control Efficacy of this compound with UAN and Oil Adjuvants
| Weed Species | Control Level with UAN | Additional Notes | Reference |
|---|---|---|---|
| Giant foxtail | 85-95% | Enhanced control compared to NIS | [2] |
| Fall panicum | 80-90% | Reduced antagonism with atrazine tank-mixtures | [2] |
| Redroot pigweed | 90-98% | Consistent control across environments | [2] [4] |
| Velvetleaf | 85-95% | Superior to nicosulfuron standard | [2] |
| Common lambsquarters | 85-98% | Enhanced control compared to standard adjuvants | [2] [4] |
| Common cocklebur | 80-90% | Improved over nicosulfuron | [2] |
| Woolly cupgrass | 60-75% | Limited enhancement from adjuvants | [2] |
| Purple nutsedge | 65-80% | Suppression rather than complete control | [4] |
Corn tolerance to this compound is maintained when the herbicide is applied with UAN, provided that proper application timing and formulation safeguards are observed. Commercial this compound formulations include the safener isoxadifen-ethyl, which enhances herbicide metabolism in corn and provides protection against potential crop injury [2]. Research demonstrates that the addition of isoxadifen-ethyl significantly increases this compound metabolism in corn by 24 hours after treatment, with differential tolerance among corn hybrids correlated with their metabolic capacity [2].
Application timing significantly influences corn tolerance to this compound. Studies indicate that applications to 6- and 8-leaf corn (visible collars) sometimes result in transient injury symptoms including leaf chlorosis and slight stunting [2]. However, this visible injury rarely translates to significant yield reductions, particularly when the safener is included. Research documented very few cases of reduced corn yield, which generally occurred only when this compound was applied without isoxadifen-ethyl [2]. Corn hybrids demonstrate differential sensitivity to this compound, with studies identifying the hybrid N58D1 as more sensitive than N59Q9 [2]. This highlights the importance of considering hybrid selection when planning this compound applications.
The addition of UAN to this compound spray solutions influences both the application characteristics and environmental fate of the herbicide. This compound alone exhibits properties that generally minimize environmental impact, including low volatility and moderate persistence in soil systems [1]. The herbicide has the potential to leach to groundwater under certain conditions due to its high water solubility and moderate persistence, but the presence of UAN does not significantly alter this profile [1].
Drift management represents a critical consideration when applying this compound with UAN, particularly near sensitive off-target sites. Research indicates that adjuvant selection can significantly influence droplet size distribution and potential drift [3]. Oil-based adjuvants generally produce larger droplet sizes compared to surfactant-only systems, thereby reducing drift potential. However, the salt content in UAN solutions can sometimes counteract this effect by reducing surface tension. Applicators should employ drift reduction technologies when possible, including appropriate nozzle selection, maintained boom height, and attention to environmental conditions (wind speed, temperature, humidity). Studies have shown that nozzle selection significantly impacts herbicide efficacy, with drift-reducing nozzles sometimes reducing efficacy by 2-7% compared to conventional flat-fan nozzles [3].
Nozzle selection critically influences the performance of this compound with UAN, affecting both droplet spectrum and coverage characteristics. Recent research has demonstrated significant interactions between herbicide, adjuvant, and nozzle type that ultimately determine weed control efficacy [3]. While each application scenario requires specific optimization, general guidelines can be established based on existing research with similar herbicide systems.
The following workflow diagram illustrates the decision process for optimizing nozzle and adjuvant selection when applying this compound with UAN:
Diagram 1: Decision workflow for nozzle and adjuvant selection with this compound and UAN applications
For applications where drift mitigation is a primary concern (such as near sensitive crops or water bodies), air induction venturi nozzles that produce coarser droplets may be appropriate despite potential slight reductions in coverage [3]. Research has shown that these drift-reduction nozzles may reduce efficacy by 2-7% compared to conventional flat-fan nozzles, but this can be mitigated through proper adjuvant selection [3]. When using UAN with this compound, medium droplet spectra generally provide the optimal balance between deposition efficiency, coverage, and drift reduction.
Objective: To quantify the enhancement of this compound absorption in target weed species when applied with UAN and various adjuvant systems.
Materials and Methods:
Expected Outcomes: Research by Bunting et al. demonstrated that foliar absorption of this compound was greatest when applied with MSO and 28% UAN compared to other adjuvant combinations [2].
Objective: To evaluate the effect of UAN on this compound metabolism in both corn (with and without safener) and target weed species.
Materials and Methods:
Expected Outcomes: Previous research indicates that this compound metabolism, with or without isoxadifen-ethyl, was similar at 4 HAT for both sensitive and tolerant corn hybrids, but by 24 HAT the addition of isoxadifen-ethyl significantly increased this compound metabolism [2].
Objective: To evaluate weed control efficacy and crop tolerance of this compound applied with UAN under field conditions.
Materials and Methods:
Expected Outcomes: Field research demonstrates that this compound applied with oil adjuvants and UAN at recommended rates reduces weed biomass by 81-84%, while efficacy at reduced rates is only 2-9% lower [5]. Applications of this compound with proper adjuvants provide weed control comparable to or better than nicosulfuron standards, particularly for broadleaf species [2].
The combination of this compound with urea ammonium nitrate represents a scientifically validated approach to enhancing herbicide performance in corn production systems. The multiple mechanisms of enhancement provided by UAN—including improved foliar absorption, reduced antagonism in tank-mixtures, and potential metabolic influences—create a synergistic effect that maximizes weed control while maintaining crop safety. When combined with methylated seed oil adjuvants, this system addresses the primary limitations to post-emergence herbicide efficacy: spray retention, cuticular penetration, and translocation.
Future research directions should focus on optimizing this system for evolving agricultural challenges, including increased weed resistance, environmental stewardship, and economic sustainability. Specific areas requiring investigation include:
The continued development and refinement of this compound-UAN application protocols will contribute to more sustainable weed management in corn production systems worldwide, potentially allowing for reduced herbicide inputs while maintaining effective weed control.
This compound is a selective, post-emergence herbicide from the sulfonylurea chemical family. It is primarily used for controlling grass and broadleaf weeds in corn and turf settings [1] [2]. Its action is systemic, meaning it is absorbed by foliage and roots and translocated throughout the plant [1].
The herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [1] [2]. This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS halts cell division and plant growth, leading to plant death [1].
The following table summarizes the key physicochemical properties of this compound.
| Property | Value / Description |
|---|---|
| Chemical Family | Sulfonylurea [1] |
| IUPAC Name | 1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl)-5-formamidophenylsulfonyl]urea [2] |
| CAS RN | 173159-57-4 [2] |
| Molecular Formula | C₁₇H₂₀N₆O₇S [2] |
| Mode of Action | Acetolactate synthase (ALS) inhibitor (HRAC Group 2) [1] [2] |
| Molecular Mass | 452.44 g/mol [2] |
| Solubility in Water (at 20 °C, pH 7) | 3293 mg/l (High) [2] |
| Octanol-Water Partition Coefficient (log P) | -0.78 (Low) [2] |
This compound is marketed under various trade names, including Option, Equip, and Revolver [1] [2]. It is commonly formulated as oil-dispersion (OD) liquids or wettable granules (WG) [1] [3].
The table below outlines standard application protocols. Always consult the local product label prior to application, as directions and approved uses may vary by region.
| Parameter | Application Specification |
|---|---|
| Target Crops | Field corn (Eastern Canada, Manitoba), lowbush blueberries (Eastern Canada), turf (golf courses, lawns, athletic fields) [4] [2] [3] |
| Application Type | Post-emergence, foliar application [1] |
| Application Timing | In corn, from 1- to 8-leaf stage [3] |
| Weeds Controlled | Grasses: Large crabgrass, fall panicum, green foxtail [3]. Broadleaves: Common chickweed [3]. Also effective on Lolium perenne, Poa annua, Eleusine indica [2]. | | Use in Canada | Registered products include Option 2.25 OD Liquid Herbicide and Tribute Solo 32 DF Herbicide (a mixture of this compound and iodosulfuron) [4]. |
Herbicide performance is highly dependent on the adjuvant system. Research indicates that methylated seed oils (MSO) are the most effective adjuvants for this compound, significantly outperforming non-ionic surfactants (NIS) and crop oil concentrates (COC) on key weeds like Setaria faberi and Abutilon theophrasti [5].
This methodology is adapted from greenhouse and field experiments designed to quantify adjuvant effects [5].
Results Summary: The addition of 28% UAN to MSO provided the greatest enhancement of this compound activity. The use of ammonium sulfate (AMS) as a nitrogen source was also effective and can be used to overcome potential antagonism from cations in hard spray water [5].
Health Canada's Pest Management Regulatory Agency (PMRA) completed a re-evaluation of this compound in February 2025 and has confirmed its continued registration with updated risk mitigation measures [4].
Key required label amendments include:
This compound is characterized by low acute oral and dermal toxicity. It is not genotoxic, carcinogenic, neurotoxic, or a developmental/reproductive toxicant. It also presents low toxicity to mammals, birds, earthworms, and bees [4].
This compound specifically inhibits the acetolactate synthase (ALS) enzyme. The following diagram illustrates this biochemical pathway and the site of inhibition.
As the diagram shows, this compound binds to the ALS enzyme, blocking the first common step in the synthesis of branched-chain amino acids. This disruption in protein synthesis ultimately leads to the cessation of cell division and plant death [1].
This compound is a postemergence sulfonylurea herbicide that controls grass and broadleaf weeds in corn through inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Isoxadifen-ethyl is a safener specifically developed to protect corn crops from potential herbicide injury without compromising weed control efficacy. These safeners function as molecular signaling agents that trigger the plant's native detoxification systems, providing selective protection to crops while maintaining full herbicidal activity against target weeds. The combination represents an important advancement in selective weed management, allowing for more flexible and effective herbicide applications in corn production systems while minimizing crop injury concerns. [1] [2]
Table 1: Key Properties of this compound and Isoxadifen-ethyl
| Property | This compound | Isoxadifen-ethyl |
|---|---|---|
| Chemical Class | Sulfonylurea | Isoxazole |
| Mode of Action | ALS inhibitor | Safener (induces detoxification) |
| Primary Use | Control of grass and broadleaf weeds in corn | Protect corn from herbicide injury |
| Molecular Mass | Not specified in sources | 295.34 g/mol |
| CAS RN | Not specified in sources | 163520-33-0 |
| IUPAC Name | Not specified in sources | ethyl 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylate |
| Formulation | Combined with isoxadifen-ethyl | Combined with this compound |
The primary mechanism through which isoxadifen-ethyl protects corn from this compound injury is by inducing metabolic detoxification pathways. Safeners function as biochemical signals that activate the plant's native defense systems, significantly enhancing the capacity to metabolize and detoxify herbicides before they reach their target sites. This process involves a multi-phase detoxification system analogous to xenobiotic metabolism in other organisms:
In addition to enhancing metabolic detoxification, isoxadifen-ethyl may limit the translocation of this compound within corn plants. While the exact mechanisms remain under investigation, this protective function potentially involves alterations in herbicide uptake, movement, or distribution patterns that reduce the quantity of active herbicide reaching sensitive meristematic tissues. Studies examining the "mode of action" of isoxadifen-ethyl specifically note its role in "reducing translocation" of this compound in maize, suggesting this as a complementary mechanism to metabolic detoxification. This reduction in systemic movement ensures that the herbicide remains predominantly in treated tissues where detoxification enzymes are most active and can effectively process the herbicide before it causes injury to growing points. [2] [7]
Isoxadifen-ethyl functions at the molecular level by modulating gene expression associated with the plant's detoxification systems. Transcriptomic analyses reveal that the safener upregulates specific genes encoding key metabolic enzymes, including:
Research demonstrates that these gene expression patterns vary between plant species and even among corn genotypes, explaining differential safener responses observed in practice. The inheritance of safener responsiveness follows a single-gene pattern in corn, with a recessive allele conferring sensitivity in non-responsive genotypes. This genetic basis highlights the importance of considering cultivar selection when implementing safener technologies. [5] [6] [3]
Purpose: To quantify the effect of isoxadifen-ethyl on the metabolic degradation of this compound in corn tissues.
Materials and Reagents:
Procedure:
Key Considerations: Bunting et al. (2004) demonstrated that "by 24 h the addition of isoxadifen-ethyl significantly increased this compound metabolism" in corn, with differential effects observed between sensitive and tolerant hybrids. Include both safener-responsive and non-responsive genotypes to validate methodology. [1]
Purpose: To measure the induction of detoxification genes by isoxadifen-ethyl in corn.
Materials and Reagents:
Procedure:
Key Considerations: Sun et al. identified specific GST genes (ZmGSTIV, ZmGST6, ZmGST31) that showed "2-15-fold higher" expression in responsive cultivars after safener treatment. Include both temporal and dose-response components for comprehensive analysis. [5]
Table 2: Key Detoxification Genes Induced by Isoxadifen-ethyl in Corn
| Gene Category | Specific Genes | Fold Induction | Function |
|---|---|---|---|
| GSTs | ZmGSTIV, ZmGST6, ZmGST31 | 2-15× | Glutathione conjugation |
| P450s | CYP71AK2, CYP72A258, CYP81A12, CYP81A14, CYP81A21 | Varies by genotype | Hydroxylation/Oxidation |
| ABC Transporters | ZmMRP1 | Not specified | Vacuolar sequestration |
| Glycosyltransferases | ZmGT1 | Not specified | Glucose conjugation |
Purpose: To quantify the protective efficacy of isoxadifen-ethyl against this compound injury in corn.
Materials and Reagents:
Procedure:
Key Considerations: Research shows corn hybrids respond differentially to this compound, with "application timing and hybrid selection" having "a major impact on corn tolerance with and without isoxadifen-ethyl." Test multiple application timings (V2-V6) to determine optimal window. [1]
This compound provides effective control of numerous grass and broadleaf weed species in corn. Field studies demonstrate that it offers "good control of giant foxtail, fall panicum, and redroot pigweed, which was comparable to the standard treatment of nicosulfuron." Additionally, control of "common cocklebur, velvetleaf, and common lambsquarters with this compound was superior to nicosulfuron." The herbicide shows particular efficacy on difficult-to-control grass species including woolly cupgrass, making it a valuable tool in diverse weed management programs. [1]
Adjuvant Selection: Research indicates that "methylated seed oil (MSO) also increased control of several grass and broadleaf weed species when it was compared with a nonionic surfactant (NIS) and crop oil concentrate (COC)." The addition of "a nitrogen source 28% urea ammonium nitrate (28% UAN) or ammonium sulfate also improved control of certain species." This enhanced efficacy correlates with increased foliar absorption, as "foliar absorption of radiolabeled this compound was also greatest when MSO and 28% UAN were used as the adjuvant." [1]
Application Timing: The developmental stage of corn significantly influences this compound tolerance and safener efficacy. Research indicates that "corn injury generally occurred from this compound applications to 6- and 8-leaf corn (visible collars)," suggesting earlier applications (V2-V5) may reduce injury potential. The addition of isoxadifen-ethyl significantly decreases injury, particularly in sensitive hybrids, with studies showing that "averaged across all application timings, the addition of isoxadifen-ethyl decreased corn injury of the more sensitive corn hybrid." [1]
Genotype Considerations: Corn hybrids exhibit differential sensitivity to this compound, with significant variation in response to both the herbicide and safener. This variation stems from genetic differences in metabolic capacity, as "differences in hybrid tolerance were primarily correlated with differential herbicide metabolism." Breeding programs should incorporate safener responsiveness as a selection criterion, particularly given evidence that sensitivity follows a single-gene inheritance pattern with a recessive allele conferring non-responsiveness. [1] [3]
The combination of this compound with isoxadifen-ethyl represents a sophisticated approach to selective weed control in corn that leverages the plant's innate detoxification systems. The safener provides protection primarily through induction of metabolic enzymes including cytochrome P450s, glutathione S-transferases, and ABC transporters, with complementary effects on herbicide translocation. The genetic basis for safener responsiveness indicates opportunities for marker-assisted breeding to develop cultivars with enhanced safener compatibility.
Future research should focus on several key areas:
Current evidence suggests that "the safener did not increase the rate or magnitude of herbicide resistance evolution" in weed species, addressing an important concern regarding the widespread use of safener technologies. However, continued monitoring and research is warranted as these technologies evolve and expand. [8]
Foramsulfuron is a sulfonylurea herbicide widely utilized in agriculture for post-emergence control of grass and broadleaf weeds in various crops. The detection and quantification of its residues are critical due to increasing regulatory scrutiny and the need to ensure food and environmental safety. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the high sensitivity and selectivity required for monitoring this compound at trace levels. When combined with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methodology, it forms a robust analytical workflow suitable for a diverse range of complex matrices.
This document outlines a validated, detailed protocol for the analysis of this compound, leveraging its detection in multi-residue methods as confirmed by recent research [1] [2]. The method has been optimized to achieve high recovery, minimal matrix effects, and compliance with international guidelines such as the European Union SANTE/12682/2019 [3].
The following workflow details the extraction and cleanup steps. The protocol is adaptable to various matrices, with specific considerations noted below.
Matrix-Specific Considerations for Cleanup:
2.4.1. Chromatographic Conditions The following table summarizes the optimized UPLC conditions suitable for the separation of this compound and other co-analyte pesticides.
Table 1: Optimized UPLC Conditions for Pesticide Residue Analysis
| Parameter | Specification | Application Note |
|---|---|---|
| Column | C18, 1.8-2.5 µm, 2.1 × 100 mm (e.g., Waters ACQUITY HSS T3 [4] or XBridge BEH [3]) | Provides high-resolution separation. |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid [4] [3] | Buffered system improves ionization stability and peak shape. |
| Mobile Phase B | Methanol [3] or Acetonitrile [4] with 5 mM ammonium acetate and 0.1% formic acid | Organic modifier for gradient elution. |
| Gradient Program | Initial: 2% B; ramp to 99% B over 10-17 min; re-equilibration [4] [3] | Effective elution of a wide range of pesticide polarities. |
| Column Temperature | 40 °C [1] | |
| Flow Rate | 0.3 - 0.5 mL/min [4] [3] | Optimal for MS sensitivity and column backpressure. |
| Injection Volume | 2 - 10 µL [4] | Minimizes matrix introduction to the MS source. |
2.4.2. Mass Spectrometric Conditions this compound is typically analyzed using Electrospray Ionization (ESI) in negative mode (ESI-) due to its acidic nature, though it can be included in multi-residue methods using positive mode (ESI+) with careful optimization [1] [2].
Ion Source Parameters:
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode. Monitor at least two MRM transitions per compound for unambiguous identification and quantification.
Table 2: Exemplary MRM Transitions and Parameters for this compound
| Pesticide | Precursor Ion (m/z) | Product Ions (Quantifier/Qualifier) | Cone Voltage (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 453.0 [1] | 182.9 / 136.9 [1] | To be optimized | To be optimized |
Note: The optimal cone voltage and collision energy must be determined experimentally for your specific instrument by infusing a standard solution.
The developed method was validated according to international guidelines [3], assessing the following parameters for this compound in various matrices.
Table 3: Method Validation Parameters for this compound in Different Matrices
| Validation Parameter | Performance Data | Remarks |
|---|---|---|
| Linearity Range | 0.1 - 200 µg/L [4] | Calibration with matrix-matched standards is crucial to compensate for suppression/enhancement. |
| Limit of Detection (LOD) | 0.01 - 0.06 mg/kg [1] | Empirically determined at S/N ≥ 3. |
| Limit of Quantification (LOQ) | 0.018 - 0.03 mg/kg [4] [1] | Meets regulatory MRL requirements; determined at S/N ≥ 10. |
| Accuracy (Recovery %) | 72% - 120% [4] [1] [3] | Evaluated by spiking blank matrices at different concentration levels. |
| Precision (RSD %) | < 15.8% [4] [3] | Intra-day and inter-day precision (repeatability and reproducibility). |
| Matrix Effect (%) | Signal suppression common in spices, fruits, and biological fluids [5] [3] | Quantified as (slope of matrix-matched curve / slope of solvent standard curve - 1) × 100%. Use matrix-matched standards for accurate quantification. |
The method's high sensitivity allows for the detection of this compound residues at levels far below the Maximum Residue Limits (MRLs). The quantified residue data can be used for dietary risk assessment [4]. This involves calculating the Estimated Daily Intake (EDI) and comparing it to the Acceptable Daily Intake (ADI). A %ADI value below 100% indicates that the chronic dietary exposure is within acceptable safety limits [4].
The combination of a matrix-optimized QuEChERS sample preparation protocol and UPLC-MS/MS analysis provides a reliable, sensitive, and efficient solution for determining this compound residues. This detailed application note and protocol offer researchers a validated framework that can be adapted to various matrices to ensure compliance with food safety regulations and to support comprehensive risk assessment studies.
What is herbicide antagonism and why does it matter?
Herbicide antagonism occurs when two or more herbicides mixed in a tank produce poorer weed control than when applied individually [1]. This is a significant concern for research and development as it can lead to:
The table below summarizes the core concepts.
| Aspect | Description |
|---|---|
| Definition | Negative interaction in a tank mix leading to reduced efficacy of one or more herbicides compared to their individual application [1]. |
| Common Antagonistic Pairs | Auxin herbicides (e.g., 2,4-D, dicamba) often antagonize grass-control herbicides (e.g., glyphosate, clethodim) [2] [1]. Contact herbicides (e.g., glufosinate) can also antagonize systemic ones like glyphosate [1]. |
| Primary Mechanisms | 1. Translocation Interference: One herbicide may disrupt the plant's processes, slowing the movement of another herbicide to its site of action [1] [3]. 2. Rapid Tissue Damage: A contact herbicide may burn leaf tissue too quickly, preventing a systemic herbicide from being absorbed and translocated [1]. |
For your research on foramsulfuron and atrazine, the following protocols can be adapted to systematically evaluate their potential interactions.
This phenotypic approach assesses the visible effects of the herbicide mixture on whole plants [4].
The workflow for this bioassay can be visualized as follows:
If antagonism is confirmed, the next step is to determine why it is happening.
Based on general research into herbicide antagonism, here are potential solutions to test.
The following diagram illustrates a general mixing sequence, which should be validated for your specific mixture.
Note: The placement of this compound and atrazine in this sequence is hypothetical. You must determine their formulation types (e.g., SC, SL, EC) and adjust their order accordingly [6].
Since specific data on this compound and atrazine is unavailable, I suggest you:
Q1: Which adjuvant type most significantly enhances foramsulfuron activity? A: Research indicates that methylated seed oil (MSO) is the most effective adjuvant for this compound. Greenhouse studies showed it required 12 to 15 times less herbicide to achieve 80% control of certain grass weeds compared to non-ionic surfactant (NIS) or crop oil concentrate (COC) [1].
Q2: Do fertilizer additives like ammonium sulfate (AMS) improve this compound performance? A: The effect is species-dependent. While the addition of a nitrogen source like Urea Ammonium Nitrate (UAN) can enhance control of some weeds like velvetleaf, it did not significantly improve control of grasses like giant foxtail. Furthermore, one study on a similar sulfonylurea herbicide found that ammonium sulfate (AMS) could sometimes reduce efficacy [1] [2].
Q3: What is the primary mechanism by which adjuvants improve this compound's effect? A: this compound, an acetolactate synthase (ALS) inhibitor, relies on absorption into the plant. Oils like MSO and COC enhance this by increasing herbicide penetration through the plant cuticle. In contrast, NIS primarily improves wetting and spreading of the spray droplet on the leaf surface [1] [3].
Q4: Can nozzle selection impact the efficacy of this compound mixtures? A: While specific studies on this compound are limited, research on other ALS-inhibiting herbicides (e.g., nicosulfuron, rimsulfuron) shows that nozzle type can influence weed control. The key is that the reduced coverage from drift-reducing nozzles (which produce larger droplets) can often be compensated for by using a high-quality adjuvant like an NIS to ensure sufficient leaf absorption [3] [2].
Here is a summary of key experimental data and methodologies from the literature to guide your own protocol design.
Table 1: Quantitative Adjuvant Effects on this compound Efficacy (Greenhouse Data)
This table summarizes the amount of this compound (g ha⁻¹) required to achieve 80% growth reduction (GR₈₀) for different weed species with various adjuvants [1].
| Weed Species | No Adjuvant | Non-Ionic Surfactant (NIS) | Crop Oil Concentrate (COC) | Methylated Seed Oil (MSO) | MSO + 28% UAN |
|---|---|---|---|---|---|
| Giant Foxtail (Setaria faberi) | 30 | 16 | 18 | 1 | 1 |
| Velvetleaf (Abutilon theophrasti) | 25 | 9 | 8 | 2 | 1 |
| Barnyardgrass (Echinochloa crus-galli) | 8 | 5 | 6 | 1 | <1 |
Table 2: Key Experimental Parameters from Cited Studies
| Study Component | Protocol Details |
|---|---|
| Herbicide Formulation | This compound formulated with the safener isoxadifen-ethyl at a 1:1 ratio [1]. |
| Standard Application Dose | 37 g a.i./ha (with up to 43 g a.i./ha for rescue treatments) [1]. |
| Adjuvant Concentrations | NIS, COC, and MSO were typically used at 1.0% by volume of the spray mixture [1]. |
| Application Method | Sprayed using a laboratory sprayer equipped with flat-fan nozzles, calibrated to deliver 187 L/ha [1]. |
The following diagrams illustrate the mechanism of action for different adjuvants and a suggested workflow for designing your experiments.
Diagram 1: Mechanism of this compound and adjuvant interactions. Adjuvants enhance the herbicide's journey to its target site through different physical and biochemical pathways [1].
Diagram 2: Experimental workflow for evaluating this compound adjuvants. This generalized protocol can be adapted based on specific research goals, such as testing new adjuvant mixtures or different weed species [1].
1. Why does foramsulfuron sometimes fail to control woolly cupgrass? Research indicates that while this compound is absorbed effectively by woolly cupgrass, the plant can rapidly metabolize it into non-phytotoxic compounds. This detoxification is a key mechanism for its survival [1].
2. What is the most critical factor for improving this compound efficacy on woolly cupgrass? Adjuvant selection is paramount. The choice of adjuvant significantly influences foliar absorption and, consequently, the level of control [1].
3. Are there other effective herbicides for woolly cupgrass control? Yes, other herbicide solutions are available. For example, Balance Flexx (a Group 27 herbicide) is indicated for controlling tough grasses like woolly cupgrass in corn [2]. Implementing a program that uses multiple, effective herbicide modes of action is a core resistance management strategy [3].
This protocol is based on greenhouse and laboratory studies examining the activity and foliar absorption of this compound in giant foxtail and woolly cupgrass [1].
Objective: To quantify the effect of different adjuvant combinations on the absorption and efficacy of this compound.
Method Summary:
Experimental Workflow for Adjuvant Efficacy
Summary of Key Quantitative Findings:
| Adjuvant | Giant Foxtail Control | 14C-Foramsulfuron Absorption in Giant Foxtail (24 HAT) | Notes |
|---|---|---|---|
| MSO or MSO + 28% UAN | 90% or greater [1] | 90% [1] | Maximum absorption reached 4 HAT [1]. |
| COC or NIS alone | 20% [1] | 35% [1] | Poor performance without UAN. |
| COC + 28% UAN | 90% [1] | Information missing | Adding UAN to COC dramatically improved control. |
| NIS + 28% UAN | 85% [1] | Information missing | Adding UAN to NIS dramatically improved control. |
| All Adjuvants on Woolly Cupgrass | Poor control [1] | Up to 84% (MSO+UAN, 2 HAT) [1] | Rapid absorption but poor control, suggesting metabolism is key. |
Woolly cupgrass is a highly competitive and invasive weed, and reliance on a single herbicide mode of action increases the risk of resistance development [4] [5] [3].
Key Strategies:
Q1: What is the primary physiological basis for the differential tolerance of corn hybrids to foramsulfuron?
Research indicates that the difference in tolerance among corn hybrids is primarily due to differential herbicide metabolism [1]. Both sensitive and tolerant hybrids initially metabolize this compound at similar rates. However, within 24 hours after treatment, the more tolerant hybrid demonstrates a significantly enhanced ability to metabolize this compound into more polar, and presumably less phytotoxic, compounds [1]. The role of the safener isoxadifen-ethyl is to amplify this innate metabolic capability in tolerant hybrids.
Q2: How does the safener isoxadifen-ethyl influence this compound's behavior in the plant?
The safener itself does not significantly affect the translocation of this compound, as less than 4% of the herbicide moves to other plant parts [1]. Its key effects are:
Q3: What is the basic mode of action of this compound in plants?
This compound is a systemic herbicide that belongs to the sulfonylurea family. It works by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS) [2] [3]. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS stops cell division and plant growth, ultimately leading to plant death [2].
For your experimental planning and data comparison, here is a summary of quantitative findings and methodologies from the research.
Table 1: Key Parameters of this compound
| Parameter | Value / Description | Source |
|---|---|---|
| Chemical Group | Pyrimidinylsulfonylurea / Sulfonylurea | [3] |
| Mode of Action (HRAC) | Group B (ALS Inhibitor) | [3] |
| Solubility (in water, 20°C) | 3293 mg/L | [3] |
| Primary Metabolite Type | More polar compounds | [1] |
| Role of Safener | Increases absorption and metabolism rate | [1] |
| Translocation | Very limited (<1% above, <3% below treated leaf) | [1] |
Table 2: Comparison of a Sensitive vs. Tolerant Corn Hybrid
This table contrasts two specific hybrids from the study, Novartis 58D1 (sensitive) and Novartis 59Q9 (tolerant) [1].
| Characteristic | Sensitive Hybrid (Novartis 58D1) | Tolerant Hybrid (Novartis 59Q9) | Influence of Isoxadifen-ethyl |
|---|---|---|---|
| GR15 Value (Injury Rate) | Lower | Higher | Increased tolerance in most hybrids |
| Initial Absorption | Baseline | No significant difference from sensitive | Increased absorption in both hybrids |
| Metabolism at 4 HAT* | Similar to tolerant | Similar to sensitive | Minimal effect at this stage |
| Metabolism at 24 HAT* | Slower | Significantly faster | Enhanced in the tolerant hybrid |
*HAT = Hours After Treatment
Based on the research, here is a methodology you can adapt for your own investigations into this compound metabolism [1].
1. Plant Material and Growth Conditions
2. Treatment Application
3. Sampling and Measurement
The following diagram outlines the workflow for investigating this compound metabolism in corn:
Challenge 1: High variability in herbicide injury symptoms between plants of the same hybrid.
Challenge 2: Difficulty detecting or quantifying metabolites via HPLC.
Challenge 3: The safener does not appear to be reducing injury in a supposedly tolerant hybrid.
Q1: What is the primary use and mechanism of foramsulfuron? this compound is a selective, systemic sulfonylurea herbicide used for post-emergence control of grass and broadleaf weeds in corn [1] [2] [3]. It acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for branched-chain amino acid synthesis in plants [4]. This disrupts cell division and growth in susceptible weeds.
Q2: Which key weeds does this compound effectively control? Research shows this compound provides effective control of a range of weeds. The table below summarizes its efficacy against primary target species.
| Weed Species | Level of Control | Notes / Comparative Efficacy |
|---|---|---|
| Giant Foxtail (Setaria faberi) | Good to Excellent (88%) [2] [5] | Comparable to nicosulfuron [2] [5]. |
| Fall Panicum (Panicum dichotomiflorum) | Excellent (99%) [2] [5] | Comparable to nicosulfuron [2] [5]. |
| Redroot Pigweed (Amaranthus retroflexus) | Excellent (99%) [2] [5] | - |
| Velvetleaf (Abutilon theophrasti) | Superior [2] [5] | Significantly better than nicosulfuron [2] [5]. |
| Common Cocklebur (Xanthium strumarium) | Superior [2] [5] | Significantly better than nicosulfuron [2] [5]. |
| Common Lambsquarters (Chenopodium album) | Superior [2] [5] | Requires a PRE herbicide (e.g., atrazine) for full control [5]. |
| Common Waterhemp (Amaranthus tuberculatus) | >85% [5] | Achieved in a sequential program with a PRE herbicide [5]. |
Q3: How do I design an effective sequential herbicide program with this compound? A sequential program involves a pre-emergence (PRE) herbicide application followed by a post-emergence (POST) application of this compound. Research from the University of Illinois confirms this approach provides broader-spectrum and more consistent control than relying on a single herbicide [5].
atrazine, S-metolachlor, or isoxaflutole as effective PRE foundations. A PRE application of atrazine or isoxaflutole was particularly important for ensuring adequate control of Common Lambsquarters before the POST this compound application [5].Q4: What are the best tank-mix partners for this compound in a POST application? Tank-mixing this compound with other herbicides can broaden the spectrum of weed control. The following table outlines effective partners based on research.
| Tank-Mix Partner | Impact on Weed Control | Notes / Considerations |
|---|---|---|
| Atrazine | Improves control of broadleaf species [2]. | Can antagonize grass control (Giant Foxtail, Fall Panicum); use Methylated Seed Oil (MSO) to mitigate [2] [5]. |
| Dicamba | Improves control of PA Smartweed, Common Cocklebur, Velvetleaf, Common Lambsquarters, Common Waterhemp [5]. | - |
| Mesotrione | Improves control of most species [5]. | Does not significantly improve control of PA Smartweed, Common Lambsquarters, or Common Cocklebur [5]. |
| Carfentrazone | No improvement [5] | Did not improve control of any species to a level of "commercial acceptance" [5]. |
Problem: Antagonism of Grass Weed Control in Tank-Mixes
Problem: Variable Corn Tolerance and Crop Injury
N58D1 was identified as more sensitive than N59Q9 [2].isoxadifen-ethyl to enhance corn tolerance. Studies confirm that this safener significantly increases the metabolism of the herbicide in corn, reducing injury, especially in more sensitive hybrids [2].Problem: Reduced Herbicide Efficacy Under Environmental Stress
The following workflows are synthesized from the research methodologies to guide your experimental design.
Workflow 1: Evaluating a Sequential Herbicide Program
This diagram outlines the key phases for testing a PRE followed by POST application strategy.
Workflow 2: Optimizing a Single POST Application
This diagram details the critical factors to test when designing a post-emergence-only application.
Rainfastness refers to the time required after application for a herbicide to be fully absorbed by the plant and become resistant to washoff by rainfall. Application timing is critical for ensuring the herbicide reaches its target site effectively.
The table below summarizes the core data on foramsulfuron's rainfastness and general application windows:
| Parameter | Specification | Key Context & Comparative Data |
|---|---|---|
| Rainfast Period | ~72 hours [1] | Higher rainfastness vs. other herbicides (e.g., 48 hr for "Tenacity" mesotrione) [1]. |
| Application Type | Post-emergent [2] [3] | Applied after weed and crop emergence. |
| Optimal Timing | Weeds at 2-6 leaf stage (corn); 4-8 leaf stage (sugarcane) [2] | Targets young, actively growing weeds for optimal systemic uptake. |
This protocol provides a methodology for evaluating this compound's efficacy and rainfastness under controlled conditions, simulating field application for research and development.
Q1: Observed efficacy is lower than expected after a simulated rain event. What could be the cause?
Q2: The test crop (e.g., corn) shows signs of phytotoxicity. How can this be mitigated?
Q3: How can resistance be managed in a long-term study?
For researchers designing dose-response or crop tolerance studies, the following table provides precise application parameters.
| Crop / Setting | Target Weeds | Dosage (g ai/ha) | Application Timing & Context |
|---|---|---|---|
| Corn (Maize) | Crabgrass, Foxtail, Barnyardgrass | 150–250 [2] | Post-emergent, weeds at 2–6 leaf stage [2]. |
| Sugarcane | Annual grasses, Lambsquarters | 200–300 [2] | Post-emergent, weeds at 4–8 leaf stage [2]. |
| Turfgrass | Crabgrass, Annual bluegrass | 50–100 [2] | Early post-emergent, spot treatment on weeds <5 cm tall [2]. |
Q: What is foramsulfuron and how does it work? A: this compound is a systemic herbicide belonging to the sulfonylurea chemical family. Its Mode of Action (MOA) is classified as an Acetolactate Synthase (ALS) inhibitor (HRAC Group 2). It controls weeds by inhibiting the ALS enzyme, a key protein in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This ultimately stops plant growth [1] [2].
Q: What is herbicide resistance and how does it develop? A: Herbicide resistance is the naturally occurring, inheritable ability of a weed to survive and reproduce after being treated with a herbicide dose that is normally lethal to its species [3]. Resistance evolves through selection pressure. In any weed population, a few individuals may be naturally resistant. When a herbicide is applied repeatedly, it kills the susceptible plants, allowing the resistant ones to survive, set seed, and multiply. Over time, the resistant plants can dominate the population, leading to control failures [3] [1].
Q: What are the specific resistance mechanisms to this compound? A: Weeds can survive ALS-inhibiting herbicides like this compound through two main mechanisms [2] [4]:
The following diagram illustrates how these mechanisms lead to resistant weed populations.
Q: What are the key strategies to manage and delay this compound resistance? A: The cornerstone of resistance management is to reduce reliance on a single MOA. Proactive Integrated Weed Management (IWM) is essential [3].
Q: Which herbicide groups are suitable for rotation with this compound? A: The table below lists alternative MOA groups for rotation in post-emergence (POST) programs. Always consult product labels for specific crop registrations and weed spectra.
| HRAC Group | Mechanism of Action | Example Active Ingredients (for reference) |
|---|---|---|
| 4 | Synthetic Auxins | 2,4-D, dicamba |
| 5 | Photosystem II Inhibitors (Site A) | atrazine, bentazon |
| 14 | PPO Inhibitors | fomesafen, lactofen, oxyfluorfen |
| 27 | HPPD Inhibitors | mesotrione, tembotrione |
Source: Adapted from recommendations for rotating ALS-inhibitors in turfgrass systems [1].
Q: What is a standard workflow to confirm suspected this compound resistance? A: A comprehensive resistance investigation involves a multi-step process, from initial field observation to molecular mechanism characterization, as outlined below.
Protocol 1: Whole-Plant Dose-Response Bioassay This assay quantifies the level of resistance in a suspected population (R) compared to a known susceptible (S) standard [2].
Protocol 2: Molecular Analysis for Target-Site Resistance This protocol identifies mutations in the ALS gene.
Protocol 3: Gene Expression Analysis via qPCR This method investigates if resistance is due to overexpression of detoxification genes or the target site. Proper normalization is critical [4].
For your reference, here are the key characteristics of this compound based on the latest regulatory and scientific data [1] [2] [3].
| Property | Description / Value |
|---|---|
| Herbicide Type | Selective sulfonylurea herbicide [1] [2] |
| Mode of Action | Acetolactate synthase (ALS) inhibitor (HRAC Group B, WSSA Group 2) [2] |
| Primary Uses | Post-emergence control of grasses and broadleaf weeds in field corn (Eastern Canada, Manitoba) and lowbush blueberry (Eastern Canada) [1] [3] |
| Water Solubility | 3293 mg/L (at 20°C, pH 7) [2] |
| Log P (Octanol-Water) | -0.78 (indicates low lipophilicity) [2] |
| Formulation Examples | Wettable granules (e.g., Tribute Solo 32 DF), Suspensions (e.g., Option 2.25 OD) [1] |
Accurately predicting droplet size is critical for minimizing spray drift and improving target deposition. A recent study addresses this by focusing on Dynamic Surface Tension (DST) at the moment of sheet breakup, rather than using equilibrium values [4].
The standard model for predicting the Volume Median Diameter (VMD or DV0.5) of droplets is [4]: Dv0.5 = C * b * α^(-1/6) * We^(-1/3)
Where:
The core finding is that for adjuvant-containing sprays, using the DST value at the precise Time of Liquid Sheet Breakup (TLSB) significantly improves the accuracy of this model. The diagram below illustrates the experimental workflow for determining this critical TLSB parameter [4].
Here is a detailed methodology for obtaining the crucial TLSB and DST values, based on the refined approach from the research [4].
| Step | Procedure & Equipment | Key Parameters |
|---|---|---|
| 1. DST Measurement | Use maximum bubble pressure method. Measure DST of spray liquid with varying adjuvant concentrations at multiple surface ages. Fit data to obtain a numerical equation for DST over time (e.g., using the Hua and Rosen equation). | Adjuvant type, concentration, temperature. |
| 2. LLS Measurement | Use a high-speed camera (e.g., 3000 fps or higher). Position camera perpendicular to the spray sheet. Record multiple videos of the atomization process. Measure the distance from the nozzle exit to the point where the continuous sheet first breaks into ligaments/droplets. | Nozzle type, spray pressure, adjuvant concentration. |
| 3. VLST Measurement | Use Particle Image Velocimetry (PIV). Seed the liquid with tracer particles. Illuminate the spray sheet with a laser light sheet. Use a high-speed camera synchronized with the laser to capture image pairs. Cross-correlate the images to obtain a 2D velocity vector field. Extract the velocity magnitude at the sheet terminus. | Same as LLS measurement for consistency. |
| 4. Data Integration | Calculate TLSB: TLSB (ms) = LLS (mm) / VLST (m/s). Substitute the calculated TLSB value into the DST-vs-Time equation from Step 1 to obtain the relevant DST for the droplet size prediction model. | Ensure all units are consistent. |
This section addresses specific experimental challenges mentioned in the research.
Q1: My predictive model for droplet size is inaccurate when using adjuvant-containing solutions. Why?
Q2: My measurement of the Liquid Sheet Breakup Time (TLSB) is inconsistent. How can I improve accuracy?
Q3: What are the latest regulatory considerations for spraying this compound in Canada?
The 2025 Canadian re-evaluation confirms this compound has low toxicity to mammals, birds, bees, and earthworms, with no reported human or environmental incidents, supporting its use in integrated pest management programs [1] [3].
Q1: How does hard water specifically reduce foramsulfuron efficacy?
Q2: What can be done to mitigate the negative effects of hard water?
Q3: Besides water quality, what other environmental factors affect this compound performance?
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Reduced weed control efficacy despite correct application rate. | Hard water antagonism from Ca²⁺, Mg²⁺, or Fe³⁺ ions. | Test spray water hardness. Incorporate AMS at recommended rates (see protocol below) or use a commercial water conditioner [4] [3]. |
| Inconsistent control across different field zones. | Variable soil moisture levels. | Apply herbicide when soil moisture is adequate (>20% VMC). Avoid application during periods of drought stress [6]. |
| Poor foliar absorption and droplet runoff. | Inadequate surfactant or adjuvant. | Add a methylated seed oil (MSO) or a non-ionic surfactant to the spray mixture to improve spreading and retention on the leaf surface [5]. |
This protocol is based on established agricultural practices for dealing with hard water antagonism [2] [4].
Objective: To determine the concentration of antagonistic cations in a water source and calculate the appropriate amount of Ammonium Sulfate (AMS) needed to neutralize them.
Materials:
Method:
Visual Guide: Hard Water Antagonism and Mitigation The diagram below illustrates the science behind hard water antagonism and how AMS works to counteract it.
This protocol is adapted from controlled environment studies on goosegrass, a common target of this compound [6].
Objective: To systematically evaluate the combined effects of soil moisture and evaporative demand on this compound efficacy in a controlled setting.
Materials:
Method:
Visual Guide: Experimental Workflow for Environmental Testing The following flowchart outlines the key steps in this controlled environment protocol.
The table below summarizes the key characteristics and experimental efficacy data for foramsulfuron and nicosulfuron.
| Feature | This compound | Nicosulfuron |
|---|---|---|
| Herbicide Class | Sulfonylurea [1] | Sulfonylurea [2] |
| Mode of Action | Acetolactate synthase (ALS) inhibitor [1] | Acetolactate synthase (ALS) inhibitor [3] |
| Application Type | Post-emergence [1] | Post-emergence [2] |
| Weed Control Spectrum | Grasses and some broadleaved weeds [1] | Broad-spectrum control of grasses and broad-leaved weeds [2] |
| Example Weeds Controlled | Lolium perenne, Poa annua, Eleusine indica [1] | Johnsongrass, several annual grasses [2] |
| Maximum Weed Dry Matter Reduction | Data not available in search results | 87% (grasses) [2] |
| Impact on Maize Grain Yield | Lower yield compared to nicosulfuron treatments [2] | Significantly higher yield than this compound and rimsulfuron [2] |
| Efficacy Ranking in Maize | Intermediate among the three SUs tested [2] | Best among the three sulfonylureas (SUs) tested [2] |
For a deeper understanding, here are the methodologies and key findings from the primary comparative study.
Both herbicides share a common primary mechanism but have distinct metabolic pathways governing crop selectivity.
It is important to note that the most direct comparative data comes from a 2007 study. Herbicide performance can be significantly influenced by local weed species, soil conditions, climate, and specific maize hybrids, which may have been developed since this research was conducted.
The table below summarizes the profiles of foramsulfuron, iodosulfuron, and other relevant sulfonylureas based on the gathered information.
| Herbicide (Example Brand) | Primary Use/Crops | Key Weeds Controlled | Notable Characteristics & Precautions |
|---|---|---|---|
| This compound (Tribute) | Field corn, lowbush blueberry, turfgrass (Couch, Zoysia) [1] [2] | Ryegrass, winter grass, Crowsfoot grass, some broadleaf weeds [2] | Used as a spring transition aid in overseeded turf. Avoid use on cool-season grasses due to risk of damage from spray drift or tracking [2]. |
| Iodosulfuron-methyl-sodium (Derigo, Autumn Super) | Cereals (wheat, barley, rye), corn (in mixtures) [3] [4] | Wide range of grass and broadleaf weeds [3] | Known for excellent crop selectivity and effectiveness at low application rates [3]. |
| Halosulfuron (Prosedge) | Turfgrass (all cool- and warm-season) [2] | Yellow & purple nutsedge, Mullumbimby couch [2] | Selective sedge control; best on young plants (3-8 leaf stage) [2]. |
| Rimsulfuron (Coliseum) | Turfgrass (Couch), corn [2] | Ryegrass, winter grass, fescue, common chickweed, spotted spurge [2] | Both root and leaf uptake; requires watering in after application for best results. Caution needed to avoid runoff onto non-target plants [2]. |
| Trifloxysulfuron (Recondo) | Turfgrass (Couch) [2] | Broadleaf weeds, sedges, Winter Grass; suppresses Kikuyu [2] | Not safe for use on cool-season grasses [2]. |
| Nicosulfuron | Corn [5] | Barnyard grass, lambsquarters (often in mixture with other actives) [5] | Efficacy can be enhanced with specific adjuvants and proper spray solution pH management [5]. |
All sulfonylurea herbicides share the same primary mechanism of action. They inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS) [6] [2] [4]. This enzyme is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting ALS, these herbicides stop plant protein synthesis, leading to the cessation of cell division and plant growth, and ultimately causing the plant to "starve" to death [6] [2].
The following diagram illustrates this shared mechanism of action and the key considerations for their use.
The following table summarizes general analytical approaches for pesticide residue analysis, which form the basis for developing a method for foramsulfuron.
| Method Feature | Multi-Residue LC/GC-MS/MS (for 513 Pesticides) [1] | Orthosulfamuron in Rice by LC-MS/MS [2] | Diamide Insecticides by HPLC-MS/MS [3] | 82 Herbicides in Water by UPLC-MS/MS [4] |
|---|---|---|---|---|
| Analytical Technique | LC-MS/MS & GC-MS/MS | LC-MS/MS | HPLC-MS/MS | UPLC-QTRAP-MS/MS |
| Sample Preparation | Information Not Specified | Modified QuEChERS | QuEChERS | Large Volume Direct Injection |
| Linearity (R²) | Meets CODEX guidelines | ≥ 0.997 | > 0.99 | Information Not Specified |
| Recovery Range | Method validated per CODEX | 88.1% - 100.6% | 76.6% - 108.2% | Information Not Specified |
| LOQ (Limit of Quantification) | Information Not Specified | 0.03 mg/kg | 5 µg/kg | Information Not Specified |
| Key Application | Broad screening in agricultural environments (soil, water) | Specific to a sulfonylurea herbicide in rice | Targeted analysis of ten diamide insecticides | High-throughput screening in irrigation water |
Here are detailed methodologies from the cited research that are relevant to grain and herbicide analysis.
Multi-Residue Method for Agricultural Environments: A 2025 study developed and validated a comprehensive method for 513 pesticides in various matrices, including rice plants. The method used a combination of LC-MS/MS and GC-MS/MS and was validated according to CODEX guidelines. This method is notable for its large scale but explicitly reported selectivity issues with this compound [1].
QuEChERS Protocol for Sulfonylurea Herbicide in Rice: This method, while for orthosulfamuron, is highly relevant as it belongs to the same sulfonylurea class as this compound and was applied to a rice matrix.
HPLC-MS/MS with QuEChERS for Insecticides: A 2025 method for ten diamide insecticides in agricultural products demonstrates a modern, sensitive approach.
The diagram below outlines the general workflow for multi-residue pesticide analysis in agricultural products, integrating common steps from the cited studies [1] [2] [3].
Based on the broader literature, here are critical factors for developing a method for this compound:
The following table synthesizes key experimental findings on how different corn hybrids respond to foramsulfuron applications.
| Factor & Context | Key Finding | Experimental Data & Observation |
|---|
| Hybrid Sensitivity (Greenhouse & Field Trials) | Hybrids exhibit differential tolerance. N58D1 (Novartis 58D1) is more sensitive, while N59Q9 (Novartis 59Q9) is more tolerant [1] [2]. | GR₁₅ (Rate for 15% injury): Varies among hybrids [2]. Yield Reduction: Greatest at V12 timing; N58D1 showed yield reductions and ear malformations [1]. | | Application Timing (Field Study) | Application timing significantly affects injury levels. Applications at V6 and V8 cause the most significant initial injury [1]. | Injury (7 DAT): Ranged from 9% to 37% at V6-V8 timings [1]. Recovery (21 DAT): Plants generally recovered; injury was transient in most cases [1]. | | Safener Effect (isoxadifen-ethyl) (Greenhouse & Lab) | The safener isoxadifen-ethyl significantly increases tolerance, especially in sensitive hybrids, by enhancing herbicide metabolism [1] [2]. | Injury Reduction: Decreased injury in sensitive hybrid N58D1 across all timings [1]. Ear Malformations: Safener alleviated malformations and increased yield from V12 application [1]. |
To ensure the reproducibility of the findings, here are the methodologies from the key studies cited.
The core mechanism for differential hybrid tolerance lies primarily in the rate of herbicide metabolism, a process that can be boosted by safeners. The following diagram illustrates this detoxification pathway.
The diagram shows that safeners like isoxadifen-ethyl protect crops by upregulating key detoxification enzymes and transporters [3]:
Tolerant vs. Sensitive Hybrids: The tolerant hybrid (N59Q9) inherently metabolizes this compound into polar compounds more rapidly than the sensitive hybrid (N58D1). The safener amplifies this metabolic detoxification in both hybrids, bringing the sensitive hybrid's protection level closer to that of the tolerant one [2].
The following table consolidates key performance metrics for Foramsulfuron and comparable herbicides, based on data from field trials and manufacturer analysis [1].
| Parameter | This compound | Mesotrione | Tenacity (Mesotrione 8oz) |
|---|---|---|---|
| Grass Weed Efficacy | 92% - 94% [1] | 88% [1] | 85% [1] |
| Residual Control (Days) | 35-42 days [1] | 30-40 days [1] | 28-35 days [1] |
| Use Rate (lb/acre) | 0.05 lb/acre [1] | Information Missing | Information Missing |
| Reported Impact on Crop Yield | 15-20% increase in maize [2] | Information Missing | Information Missing |
| Rainfastness | 72 hours [1] | Information Missing | 48 hours [1] |
| Key Weeds Controlled | Barnyardgrass, Foxtail, Pigweed [2] | Information Missing | Information Missing |
The data in the table above is derived from specific experimental setups. Here are the methodologies for the key experiments cited.
Field Trial Protocol for Efficacy Metrics (Source: CNAgrochemical, 2025) [1]: The comparative data on efficacy, residual control, and rainfastness comes from field trials and manufacturer testing. While the full protocol is not detailed in the available source, it is stated that metrics like the 92-94% grass weed efficacy are based on USDA trials and manufacturer data. The 72-hour rainfastness indicates the period after application the herbicide can withstand rainfall without losing effectiveness.
Metabolic Profiling Study (Source: PMC, 2008) [3]: This research provides a methodology to understand the mode of action, which is the basis for efficacy.
The following diagrams, created with DOT language, illustrate the core concepts and experimental流程.
This diagram shows how this compound works at the biochemical level.
This diagram outlines the experimental process used to study this compound's effect on plant metabolism.
The following table summarizes the key quantitative data from the recovery studies and method validation for foramsulfuron in the four grain matrices [1].
| Grain Matrix | Average Recovery (%) at Spiked Levels | Inter-day RSD* (%) | Limit of Quantification (mg/kg) |
|---|---|---|---|
| Soybeans | 75.16 - 106.45% (at 5, 10, 100 μg/kg) | 4.08 - 15.95% | 0.005 |
| Wheat | 75.16 - 106.45% (at 5, 10, 100 μg/kg) | 4.08 - 15.95% | 0.005 |
| Rice | 75.16 - 106.45% (at 5, 10, 100 μg/kg) | 4.08 - 15.95% | 0.005 |
| Maize | 75.16 - 106.45% (at 5, 10, 100 μg/kg) | 4.08 - 15.95% | 0.005 |
RSD: Relative Standard Deviation; n=15
The method demonstrated excellent linearity with a coefficient of determination (R²) greater than 0.9990 for this compound in all four grain matrices. The entire chromatographic analysis was achieved in under 5.0 minutes [1].
The recovery data was generated using a robust analytical method that combines QuEChERS sample preparation with UPLC-MS/MS detection [1].
The workflow of this analytical method is summarized below.
The table below summarizes key characteristics of foramsulfuron and glufosinate based on the search results.
| Characteristic | This compound | Glufosinate (and newer formulations) |
|---|---|---|
| Herbicide Group (MoA) | HRAC Group B (WSSA Group 2) [1] | HRAC Group 10 (e.g., Liberty Ultra, Zalo) [2] |
| Mode of Action | Acetolactate synthase (ALS) inhibitor [1] | Glutamine synthetase (GS) inhibitor [3] |
| Application Type | Selective, post-emergence [1] | Post-emergence (in resistant crops or as a burndown) [2] |
| Example Formulations | Option, Revolver, Tribute [1] | Liberty 280 SL, Liberty Ultra, Zalo (premix with quizalofop) [2] |
| Key Metabolic Target | Inhibits synthesis of branched-chain amino acids (valine, leucine, isoleucine) [1] | Leads to toxic accumulation of ammonia and disruption of photorespiration [3] |
Since direct data on the sequential application was not found, the following workflow outlines a robust methodological approach to generate the comparative data you require.
Given the gap in the search results, here are practical steps to find the specific experimental data you need:
"this compound glufosinate interaction", "sequential application ALS inhibitor GS inhibitor", or "fescue control in turfgrass systems".
The following table summarizes experimental data from a 2024 study, which tested various herbicides (including a foramsulfuron mixture) on Amaranthus retroflexus (redroot pigweed) under both dusty and non-dusty conditions [1]. The efficacy is measured as the percentage of plant biomass reduction.
| Herbicide (Active Ingredients) | Efficacy (Control) without Dust | Efficacy (Control) with Dust |
|---|---|---|
| This compound + Iodosulfuron + Thiencarbazone [1] | 97.8% | Data not explicitly stated in provided text |
| Tribenuron-methyl [1] | 95.8% | Data not explicitly stated in provided text |
| Aminopyralid + Florasulam [1] | 95.7% | Data not explicitly stated in provided text |
| Sulfosulfuron [1] | 96.5% | Data not explicitly stated in provided text |
| Bentazon [1] | Data not explicitly stated in provided text | 28% reduction in plant height; 29% reduction in total biomass |
> Note on Data: The study concluded that, contrary to expectations, the presence of dust generally increased the efficacy of most herbicides tested, with the exception of bentazon [1]. The exact efficacy percentages for the this compound mixture under dusty conditions were not explicitly stated in the provided text.
The comparative data in the table above was generated under the following experimental conditions [1]:
This workflow can be visualized in the following diagram:
For a complete comparison guide, here is other essential context about this compound:
The table below summarizes data from a field experiment comparing MaisTer OD (foramsulfuron + iodosulfuron) with other herbicides, using weed-free and weedy controls as benchmarks [1].
| Herbicide Treatment | Application Rate (per ha) | Grain Yield (t ha⁻¹) | Weed Biomass Reduction vs. Control | Key Weed Species Controlled |
|---|---|---|---|---|
| Weed Free Control | - | 9.41 | 100% | (Baseline) |
| MaisTer OD | 1.5 L | 8.68 | 47-81%* | Redroot pigweed, Lambsquarters, Bindweed, Purple nutsedge, Foxtail millet |
| Ultima | 2 L | 8.21 | Not Specified | Not Specified |
| Cruz | 2 L | 6.35 | Not Specified | Not Specified |
| Acetochlor | 5 L | 5.66 | Not Specified | Not Specified |
| 2,4-D + MCPA | 2 L | 5.54 | Not Specified | Not Specified |
| Weedy Control | - | 4.8-5.0 | 0% | (Baseline) |
*The biomass reduction percentage range reflects the combined effect on the different weed species listed [1].
The data in the table above was generated under the following experimental conditions, which are crucial for assessing the validity and applicability of the results [1].
A more recent study on a different sulfonylurea herbicide, nicosulfuron, highlights advanced methodologies that can be applied to research on this compound [2].
The following diagram illustrates the core mechanism of action of this compound and the key experimental workflow for evaluating its performance.
This method uses a technique called QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for analysis [1].
The workflow of this method is illustrated below.
The following table summarizes the validation parameters of the UPLC-MS/MS method for foramsulfuron as reported in the study [1].
| Validation Parameter | Result / Value |
|---|---|
| Analytical Technique | UPLC-MS/MS |
| Limit of Quantification (LOQ) | 0.005 mg kg⁻¹ |
| Linearity (R²) | > 0.9990 |
| Average Recovery (%) | 75.16 - 106.45 |
| Inter-day Precision (RSD%) | 4.08 - 15.95 |